molecular formula C34H36BN3O4 B560525 ATP-Red 1

ATP-Red 1

Cat. No.: B560525
M. Wt: 561.5 g/mol
InChI Key: SSNKNUIFMZUJTL-UHFFFAOYSA-N
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Description

ATP-Red 1 is a multisite-binding switchable fluorescent probe, and can selectively and rapidly responds to intracellular concentrations of ATP in living cells.

Properties

IUPAC Name

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNKNUIFMZUJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of ATP-Red 1 fluorescence?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the fluorescence mechanism and application of ATP-Red 1, a selective probe for intracellular ATP detection.

Core Mechanism of this compound Fluorescence

This compound is a sophisticated, multisite-binding, and switchable fluorescent probe designed for the selective and rapid detection of adenosine triphosphate (ATP) within living cells.[1][2][3] Its mechanism is predicated on a conformational change that transitions the molecule from a non-fluorescent to a highly fluorescent state upon binding to ATP.

Initially, the this compound molecule exists in a closed-ring, non-fluorescent (or weakly fluorescent) configuration.[4][5] The probe is engineered to be membrane-permeable, allowing it to readily enter live cells and accumulate in compartments with high ATP concentrations, primarily the mitochondria.

The fluorescence activation is a "turn-on" process triggered by a multi-site interaction with the ATP molecule. It is hypothesized that the probe binds to the amine, phosphate, and ribose moieties of ATP. The critical interaction occurs with the negatively charged terminal phosphate groups of ATP, which induce the cleavage of a covalent bond between a boron atom and a ribose group within the probe's core structure. This bond cleavage forces the spirocycle to open, leading to a significant increase in the probe's fluorescence intensity. This direct and rapid sensing mechanism allows for real-time monitoring of fluctuations in mitochondrial ATP levels.

The probe demonstrates high selectivity for ATP over other structurally similar nucleotides, such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), as well as various other biologically relevant molecules and ions. While ADP and AMP can induce a minimal fluorescent response, it is significantly smaller than that observed with ATP.

ATP_Red_1_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space (Mitochondria) ATP_Red_1_Ext This compound (Membrane Permeable) ATP_Red_1_Int This compound (Closed Ring, Non-fluorescent) ATP_Red_1_Ext->ATP_Red_1_Int Cellular Uptake Binding Multi-site Binding (Amine, Phosphate, Ribose) ATP_Red_1_Int->Binding ATP ATP ATP->Binding Conformational_Change Ring Opening Binding->Conformational_Change Fluorescence This compound (Open Ring, Fluorescent) Conformational_Change->Fluorescence Fluorescence 'Turn-On'

Caption: Mechanism of this compound fluorescence activation.

Quantitative Data Summary

The key properties and performance metrics of this compound are summarized below. Note the variations in reported spectral properties, which may reflect different experimental conditions or instrumentation.

PropertyValueReference(s)
Molecular Formula C₃₄H₃₆BN₃O₄
Molecular Weight 561.48 g/mol
CAS Number 1847485-97-5
Purity ≥ 98%
Excitation Wavelength ~510 nm
Absorption Maximum ~570 nm
Emission Wavelength ~590 nm (also reported as 585 nm or 570 nm)
Fluorescence Increase 5.6-fold (with 5 mM ATP) or 18.1-fold (with 10 mM ATP)
Dissociation Constant (Kd) ~7 mM
Solubility Soluble in DMSO (<40 mg/mL); Insoluble in H₂O
Storage (Powder) -20°C for up to 3 years, protect from light
Storage (Solvent) -80°C for up to 1 year, or -20°C for up to 1 month

Experimental Protocols

Below are detailed methodologies for the preparation and use of this compound for live-cell imaging of intracellular ATP.

Reagent Preparation (Stock Solution)
  • Centrifuge: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Reconstitution: Warm the vial to room temperature. Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 5 mM to 10 mM. For example, to make a 10 mM stock solution from 1 mg of powder (MW 561.48), add 178 µL of DMSO.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Cell Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Plating: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution into a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM. The working solution should be prepared fresh and protected from light.

  • Cell Incubation: Remove the culture medium from the cells. Add the this compound working solution and incubate at 37°C for 15 to 30 minutes.

  • Wash: Discard the loading solution and wash the cells once or twice with warm PBS or culture medium to remove any excess probe.

  • Imaging: Add fresh, warm medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~590 nm).

ATP_Red_1_Workflow Start Start: Lyophilized this compound Reconstitute 1. Reconstitute in DMSO (5-10 mM Stock Solution) Start->Reconstitute Store Aliquot & Store (-20°C to -80°C) Reconstitute->Store Dilute 2. Prepare Working Solution (5-10 µM in Media/PBS) Reconstitute->Dilute Incubate 3. Incubate with Live Cells (15-30 min at 37°C) Dilute->Incubate Wash 4. Wash Cells with PBS Incubate->Wash Image 5. Image Cells (Ex: ~510 nm, Em: ~590 nm) Wash->Image End End: Data Acquisition Image->End

Caption: General experimental workflow for this compound staining.

References

ATP-Red 1: A Technical Guide to the Principle and Application of a Live-Cell ATP Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and applications of ATP-Red 1, a fluorescent probe for the detection of adenosine triphosphate (ATP) in living cells. This document provides a comprehensive overview of the probe's mechanism of action, quantitative performance data, and detailed experimental protocols for its use in cellular imaging and analysis.

Core Principle of ATP Detection

This compound is a highly selective, cell-permeable fluorescent sensor designed for the real-time monitoring of intracellular ATP levels.[1][2] Its mechanism of action is based on a multisite-binding, switchable fluorescence process.[3] In its native state, the this compound molecule exists in a closed-ring, non-fluorescent form.[4][5] Upon encountering ATP, the probe undergoes a conformational change. This change is induced by a multi-site interaction between the probe and the ATP molecule, involving the amine, phosphate, and ribose moieties of ATP. This binding event disrupts the closed-ring structure, leading to a significant increase in the probe's fluorescence intensity. This "turn-on" fluorescence response is directly proportional to the concentration of ATP, allowing for the quantitative assessment of cellular ATP levels. Notably, this compound exhibits a preferential accumulation in mitochondria, likely due to the high concentration of ATP within this organelle.

Quantitative Data Presentation

The performance of this compound as a fluorescent ATP probe is characterized by its spectral properties, binding affinity, and fluorescence enhancement upon ATP binding. The following table summarizes the key quantitative parameters of this compound.

ParameterValueConditionsReference(s)
Excitation Wavelength (λex) 510 nm / 565 nm / 570 nmIn vitro/in cellulo
Emission Wavelength (λem) 590 nm / 592 nm / 585 nmIn vitro/in cellulo
Fluorescence Enhancement ~5.6-foldIn the presence of 5 mM ATP
Dissociation Constant (Kd) ~7 mMIn vitro
Recommended Solvent Dimethyl sulfoxide (DMSO)For stock solution preparation
Recommended Stock Concentration 5-10 mMFor 1000X stock solution
Recommended Working Concentration 2.5 - 10 µMIn cell culture media or PBS

Experimental Protocols

The following are detailed methodologies for the application of this compound in live-cell imaging experiments.

Reagent Preparation
  • This compound Stock Solution (1000X):

    • Before opening, centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Allow the vial to warm to room temperature.

    • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a stock solution concentration of 5-10 mM. For example, to a vial containing 1 mg of this compound (MW: 561.48 g/mol ), add 178 µL of DMSO to make a 10 mM stock solution.

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • This compound Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final working concentration (typically 5-10 µM) in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • It is recommended to prepare the working solution immediately before use and protect it from light.

Live-Cell Imaging with Fluorescence Microscopy
  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Staining:

    • Aspirate the cell culture medium.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells at 37°C for 15 to 30 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells twice with warm PBS or serum-free medium to remove any excess probe.

  • Imaging:

    • Add fresh, warm cell culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 560 nm and emission around 590 nm).

Flow Cytometry Analysis
  • Cell Preparation:

    • Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

    • Wash the cells with PBS and resuspend them in a single-cell suspension.

  • Staining:

    • Add the this compound working solution to the cell suspension at a final concentration of 10 µM.

    • Incubate the cells for at least 30 minutes at 37°C.

  • Washing:

    • Wash the cells twice with PBS to remove the excess probe.

    • Resuspend the cells in PBS for flow cytometry analysis.

  • Analysis:

    • Analyze the stained cells using a flow cytometer with an appropriate laser for excitation (e.g., a yellow-green laser at 561 nm) and a corresponding emission filter.

    • Gate on the cell population of interest and measure the fluorescence intensity in the appropriate channel.

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound function and application.

ATP_Detection_Mechanism cluster_0 This compound (Non-fluorescent) cluster_1 ATP Binding cluster_2 This compound (Fluorescent) Probe_Closed Closed-Ring Conformation ATP ATP Probe_Closed->ATP Multisite Interaction Probe_Open Open-Ring Conformation (Fluorescent) ATP->Probe_Open Conformational Change

Figure 1. Mechanism of this compound fluorescence activation.

Experimental_Workflow Start Start: Live Cells Prepare_Probe Prepare this compound Working Solution (5-10 µM) Start->Prepare_Probe Incubate Incubate Cells with Probe (15-30 min at 37°C) Prepare_Probe->Incubate Wash Wash Cells (2x with PBS) Incubate->Wash Acquire_Data Data Acquisition Wash->Acquire_Data Microscopy Fluorescence Microscopy Acquire_Data->Microscopy Flow_Cytometry Flow Cytometry Acquire_Data->Flow_Cytometry Analyze Analyze Fluorescence Intensity Microscopy->Analyze Flow_Cytometry->Analyze

Figure 2. General experimental workflow for this compound.

References

ATP-Red 1: A Technical Guide to its Excitation and Emission Spectra for Cellular ATP Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ATP-Red 1 is a fluorescent probe that selectively and rapidly responds to intracellular adenosine triphosphate (ATP) concentrations, making it a valuable tool for monitoring cellular metabolic activity. This technical guide provides an in-depth overview of the core excitation and emission spectra of this compound, detailed experimental protocols, and a visualization of its mechanism of action and experimental workflow.

Core Photophysical Properties of this compound

This compound exhibits a significant increase in fluorescence intensity upon binding to ATP. This "turn-on" response is due to a conformational change in the probe's structure. In its free form, this compound is in a closed-ring, non-fluorescent state. The binding of ATP induces a ring-opening mechanism, leading to a highly fluorescent state.[1][2] This multisite-binding switchable probe is particularly useful for monitoring fluctuations in mitochondrial ATP levels.[3]

The spectral properties of this compound are crucial for designing and interpreting fluorescence microscopy experiments. While there are slight variations in the reported maxima across different suppliers, the general spectral profile remains consistent.

PropertyValueSignificance
Maximum Absorption Wavelength (λabs) 510 nm / 566 nm / 570 nm[4][5]Wavelength of light most effectively absorbed by the probe.
Maximum Emission Wavelength (λem) 585 nm / 590 nmWavelength of peak fluorescence emission for detection.
Fluorescence Enhancement ~5.6-fold increase in the presence of 5 mM ATPIndicates the probe's sensitivity and dynamic range for ATP detection.

Note: Specific quantitative data for quantum yield and molar extinction coefficient for this compound are not consistently reported in the available literature.

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its direct and reversible interaction with ATP, primarily within the mitochondria where ATP concentration is highest. The following diagrams illustrate the mechanism of ATP detection and a general workflow for its application in cell-based assays.

ATP_Red_1_Mechanism cluster_0 This compound State cluster_1 Cellular Environment Free_Probe This compound (Non-fluorescent) Closed-ring conformation Bound_Probe This compound-ATP Complex (Fluorescent) Open-ring conformation Free_Probe->Bound_Probe + ATP Bound_Probe->Free_Probe - ATP ATP Mitochondrial ATP

Caption: Mechanism of this compound fluorescence.

Experimental_Workflow Start Start: Prepare Cells Prepare_Probe Prepare this compound Working Solution (1-10 µM in serum-free medium or PBS) Start->Prepare_Probe Incubate Incubate Cells with this compound (15-30 min at 37°C) Prepare_Probe->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image Cells using Fluorescence Microscopy (Ex: ~510-570 nm, Em: ~585-590 nm) Wash->Image Analyze Analyze Fluorescence Intensity Image->Analyze

Caption: General experimental workflow for using this compound.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound for cellular imaging.

Preparation of this compound Stock Solution
  • Reagent: this compound (lyophilized powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Allow the vial to warm to room temperature before opening.

    • Add the appropriate volume of DMSO to achieve a stock solution concentration of 5-10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Staining of Live Cells with this compound
  • Materials:

    • Cells cultured in a suitable vessel (e.g., 96-well plate, chambered coverglass).

    • This compound stock solution (5-10 mM in DMSO).

    • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • (Optional) Remove the staining solution and wash the cells with warm PBS or culture medium. This step may reduce background fluorescence.

    • Proceed with fluorescence imaging.

Fluorescence Microscopy and Data Acquisition
  • Instrumentation: A fluorescence microscope equipped with appropriate filters for red fluorescence.

  • Settings:

    • Excitation: Use a filter set that allows for excitation in the range of 510-570 nm.

    • Emission: Use a filter set that allows for the detection of emission in the range of 585-590 nm.

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest (e.g., mitochondria).

    • Compare the fluorescence intensity between different experimental groups to assess relative changes in intracellular ATP levels.

Selectivity and Specificity

This compound demonstrates good selectivity for ATP over other biologically relevant molecules. Studies have shown no significant cross-reactivity with various metal ions (Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺), reactive oxygen species (H₂O₂, HOCl), and other nucleotides such as AMP, ADP, CMP, CDP, CTP, UMP, UDP, UTP, GMP, GDP, or GTP. This high selectivity ensures that the observed fluorescence signal is a reliable indicator of intracellular ATP concentration.

Conclusion

This compound is a robust and specific fluorescent probe for the detection of intracellular ATP. Its favorable spectral properties, significant fluorescence enhancement upon ATP binding, and good membrane permeability make it an excellent tool for researchers in cell biology, neuroscience, and drug discovery to investigate cellular energy metabolism and mitochondrial function in live cells. Adherence to the detailed protocols provided in this guide will facilitate accurate and reproducible results.

References

ATP-Red 1: A Technical Guide to its Selective ATP Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ATP-Red 1, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore the core mechanism behind its selectivity, present key quantitative performance data, detail experimental protocols for its application, and provide visual diagrams to illustrate its function and use.

Core Mechanism of Selectivity

This compound is a multisite-binding, switchable fluorescent probe that leverages a sophisticated recognition strategy to achieve high selectivity for ATP over other structurally similar nucleotides and intracellular biomolecules.[1][2] Its mechanism is rooted in a conformational change from a non-fluorescent, ring-closed state to a highly fluorescent, ring-open state upon specific interaction with an ATP molecule.[1][3]

In its unbound state, this compound exists in a closed spirolactone ring structure, which renders it non-fluorescent.[2] The selectivity for ATP is achieved through a cooperative, three-point interaction system that recognizes the distinct chemical features of the ATP molecule: the adenine base, the ribose sugar, and the triphosphate chain.

The proposed binding mechanism involves:

  • Covalent Bonding: A phenylboronic acid moiety on the this compound molecule reversibly forms a covalent ester bond with the vicinal diol group of the ribose sugar in ATP.

  • π-π Stacking: The xanthene core of the probe engages in π-π stacking interactions with the adenine base of ATP.

  • Electrostatic Interactions: Positively charged amino groups on the probe's structure interact electrostatically with the negatively charged triphosphate tail of ATP.

This multi-site binding is highly specific to the complete structure of ATP. Analogs such as Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which lack the full triphosphate chain, fail to engage all three interaction points with sufficient affinity, resulting in a much weaker fluorescence response. Similarly, other nucleoside polyphosphates (e.g., GTP, CTP) and common intracellular molecules do not fit the specific binding requirements, ensuring the probe's high selectivity. This conformational change, driven by the specific binding to ATP, breaks the spirolactone ring, leading to a significant increase in fluorescence.

Quantitative Performance Data

The performance of this compound has been characterized by its spectral properties, fluorescence enhancement, and binding affinities.

Table 1: Spectral and Fluorescence Properties
ParameterValueReference(s)
Excitation Wavelength (λex)510 nm - 570 nm
Emission Wavelength (λem)585 nm - 590 nm
Fluorescence Fold Increase5.6-fold (with 5 mM ATP)
Fluorescence Fold Increase18.1-fold (with 10 mM ATP)
Table 2: Binding Affinity and Selectivity

This compound demonstrates a significantly higher affinity for ATP compared to its dephosphorylated counterparts, ADP and AMP, which are common sources of interference in ATP detection. Its low affinity for ATP (in the millimolar range) is advantageous for measuring the high concentrations of ATP typically found in mitochondria without saturation.

AnalyteDissociation Constant (Kd)Fluorescence ResponseReference(s)
ATP ~7 mMStrong
ADP Not specified (significantly higher than ATP)Much weaker than ATP
AMP Not specified (significantly higher than ATP)Much weaker than ATP
Other Biomolecules Not applicableNo significant increase

Other biomolecules tested include: Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺, GSH, HOCl, H₂O₂, various carbohydrates, heparin, and other nucleoside polyphosphates (CMP, CDP, CTP, UMP, UDP, UTP, GMP, GDP, GTP).

Experimental Protocols

In Vitro Selectivity and ATP Titration

This protocol is adapted from the methodology used to characterize the probe's fluorescence response to various biomolecules.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working buffer of Glycerol/Krebs buffer (60/40, v/v, pH 7.8).

    • Prepare 5 mM stock solutions of ATP and other analytes (e.g., ADP, AMP, GTP, metal ions) in the working buffer.

  • Assay Procedure:

    • In a suitable microplate, add this compound to the working buffer to a final concentration of 10 μM.

    • Add the analyte solution (ATP, ADP, etc.) to a final concentration of 5 mM. For a titration curve, add varying concentrations of ATP (e.g., 0.5 to 10 mM).

    • For the control well (F₀), add only the probe to the working buffer.

  • Measurement:

    • Incubate the plate at 25°C.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~590 nm.

    • Calculate the fluorescence enhancement ratio (F/F₀), where F is the intensity in the presence of the analyte and F₀ is the intensity of the probe alone.

Live Cell Staining for Mitochondrial ATP

This protocol provides a general guideline for staining cells to visualize mitochondrial ATP levels. Optimization may be required depending on the cell type.

  • Reagent Preparation:

    • Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

    • Prepare a working solution by diluting the stock solution to a final concentration of 5-10 μM in serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Prepare this solution fresh immediately before use.

  • Cell Preparation:

    • Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate) to the desired confluency.

  • Staining Procedure:

    • Remove the cell culture medium from the wells.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C for 15 to 30 minutes in the dark.

    • Remove the staining solution and wash the cells 1-2 times with warm PBS.

  • Imaging and Analysis:

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 560/590 nm).

    • Fluorescence intensity can be quantified using image analysis software to compare ATP levels between different cell populations or treatment conditions. For example, a decrease in fluorescence can be observed after treating cells with an oxidative phosphorylation inhibitor like KCN.

Mandatory Visualizations

ATP Detection Mechanism

ATP_Detection_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound This compound (Ring-Closed Spirolactone) NonFluorescent Non-Fluorescent Unbound->NonFluorescent Bound This compound :: ATP Complex (Ring-Open Conformation) Unbound->Bound Multi-site Binding (Diol, Adenine, Phosphate) Bound->Unbound Dissociation Fluorescent Fluorescent Bound->Fluorescent ATP ATP

Caption: Proposed switchable mechanism of this compound.

Experimental Workflow for Live Cell Imaging

Live_Cell_Workflow P1 1. Prepare Cells (Culture on imaging plate) P3 3. Stain Cells (Incubate 15-30 min at 37°C) P1->P3 P2 2. Prepare Working Solution (5-10 µM this compound) P2->P3 P4 4. Wash (Remove excess probe with PBS) P3->P4 P5 5. Image (Fluorescence Microscopy) P4->P5 P6 6. Analyze Data (Quantify fluorescence intensity) P5->P6

Caption: Workflow for staining and imaging mitochondrial ATP.

Selectivity of this compound

Selectivity_Diagram Probe This compound Strong Strong Fluorescence Probe->Strong Weak Weak / No Fluorescence Probe->Weak ATP ATP ADP ADP / AMP Other GTP, CTP, Ions, Sugars, etc.

Caption: Logical diagram of this compound's binding selectivity.

References

ATP-Red 1: A Technical Guide to Subcellular Localization and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Red 1 is a vital fluorescent probe for the real-time monitoring of adenosine triphosphate (ATP) concentrations within living cells. Its primary application lies in its ability to selectively accumulate in mitochondria, the cellular powerhouses, offering a window into the metabolic state of the cell. This technical guide provides an in-depth overview of the subcellular localization of this compound, detailing its mechanism of action, experimental protocols for its use, and quantitative analysis of its distribution. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their studies.

Introduction to this compound

This compound is a multisite-binding, switchable fluorescent probe with good membrane permeability that selectively and rapidly responds to intracellular ATP concentrations.[1][2][3] In the absence of ATP, the probe exists in a closed-ring, non-fluorescent state.[4] Upon binding to ATP, the probe undergoes a conformational change, breaking the covalent bonds between boron and ribose, which results in a significant increase in fluorescence intensity.[4] This mechanism allows for the sensitive detection of fluctuations in cellular ATP levels.

The primary subcellular localization of this compound is within the mitochondria. This is largely attributed to the high concentration of ATP in this organelle, as mitochondria are the primary sites of cellular respiration and ATP synthesis. Co-localization studies have demonstrated a strong correlation between the fluorescence signal of this compound and mitochondrial-specific markers like Mito-Tracker Green.

Spectral and Physicochemical Properties

A clear understanding of the spectral and physicochemical properties of this compound is crucial for its effective application in fluorescence microscopy and other analytical techniques.

PropertyValueReference
Maximum Absorption Wavelength (λabs) 570/566 nm
Maximum Emission Wavelength (λem) 590/585 nm
Molecular Formula C34H36BN3O4
Molecular Weight 561.48 g/mol
Solubility 10 mM in DMSO
Fluorescence Increase upon ATP Binding 5.6-fold (in the presence of 5 mM ATP)

Subcellular Localization and Quantitative Analysis

The predominant localization of this compound to the mitochondria has been confirmed through co-localization experiments with organelle-specific dyes. In oral squamous cell carcinoma (OSCC) and HeLa cells, the fluorescence signal of this compound shows a high degree of overlap with that of Mito-Tracker Green, a well-established mitochondrial stain. In contrast, minimal co-localization is observed with lysosomal (Lyso-Tracker Green) and nuclear (Hoechst) stains.

A quantitative measure of this co-localization is provided by the Pearson's Coefficient, which was determined to be 0.894 in one study, indicating a strong positive correlation between the distribution of this compound and Mito-Tracker Green.

Organelle MarkerCo-localization with this compoundPearson's CoefficientReference
Mito-Tracker Green (Mitochondria)High0.894
Lyso-Tracker Green (Lysosomes)LowNot Reported
Hoechst (Nucleus)LowNot Reported

Experimental Protocols

The following protocols provide a general framework for the use of this compound in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution
  • Preparation: Prior to opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to create a 5-10 mM stock solution.

  • Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Staining and Imaging
  • Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 2.5-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 15-20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 570/590 nm).

Co-localization with Organelle-Specific Dyes
  • This compound Staining: Stain cells with this compound as described in section 4.2.

  • Co-staining: Following the this compound incubation, add the organelle-specific dye (e.g., Mito-Tracker Green at 0.25 µM) to the cells and incubate according to the manufacturer's instructions.

  • Washing: Wash the cells with PBS.

  • Imaging: Acquire images in both the red (this compound) and green (e.g., Mito-Tracker Green) channels.

  • Analysis: Merge the images and analyze the degree of co-localization using appropriate software to calculate metrics such as the Pearson's Coefficient.

Visualizations

Mechanism of Action

ATP_Red_1_Mechanism cluster_0 This compound Conformation cluster_1 Cellular Environment Non_Fluorescent Non-Fluorescent (Closed Ring) Fluorescent Fluorescent (Open Ring) Non_Fluorescent->Fluorescent ATP Binding Low_ATP Low [ATP] Low_ATP->Non_Fluorescent Maintains State High_ATP High [ATP] (e.g., Mitochondria) High_ATP->Fluorescent Induces Conformational Change

Caption: Mechanism of this compound fluorescence activation.

Experimental Workflow for Subcellular Localization

Subcellular_Localization_Workflow Start Start: Seed Cells Prepare_Probe Prepare this compound Working Solution Start->Prepare_Probe Incubate_Probe Incubate Cells with This compound (15-20 min) Prepare_Probe->Incubate_Probe Wash_1 Wash with PBS Incubate_Probe->Wash_1 Prepare_Marker Prepare Organelle Marker (e.g., Mito-Tracker Green) Wash_1->Prepare_Marker Incubate_Marker Incubate Cells with Organelle Marker Prepare_Marker->Incubate_Marker Wash_2 Wash with PBS Incubate_Marker->Wash_2 Image Fluorescence Microscopy Wash_2->Image Analyze Co-localization Analysis Image->Analyze End End: Determine Localization Analyze->End

Caption: Workflow for co-localization analysis of this compound.

Conclusion

This compound is a powerful tool for investigating cellular bioenergetics, with a distinct and well-characterized localization to the mitochondria. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ this probe in their studies of ATP dynamics and mitochondrial function. Careful adherence to the described methodologies will enable the acquisition of reliable and reproducible data, furthering our understanding of the critical role of ATP in cellular health and disease.

References

An In-depth Technical Guide to the Core of ATP-Red 1

Author: BenchChem Technical Support Team. Date: November 2025

ATP-Red 1 is a sophisticated fluorescent probe engineered for the selective and rapid detection of adenosine triphosphate (ATP) within living cells.[1][2][3] Its unique multisite-binding and switchable fluorescence mechanism makes it a powerful tool for researchers, particularly in the study of mitochondrial ATP dynamics and associated cellular processes.[4][5] This guide provides a comprehensive overview of this compound's structure, mechanism, and application, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is characterized by its specific chemical and spectral properties that enable its function as a selective ATP sensor. Its good membrane permeability allows it to efficiently enter live cells and accumulate in mitochondria, the primary site of ATP production.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₄H₃₆BN₃O₄
Molecular Weight 561.48 g/mol
CAS Number 1847485-97-5
Appearance Solid
Color Purple
Purity ≥98%

Table 2: Spectral and Performance Characteristics

ParameterValueConditionsSource(s)
Excitation Wavelength (Ex) ~510 nm / 570 nmIn vitro / with ATP
Emission Wavelength (Em) ~590 nm / 585 nmIn vitro
Fluorescence Increase 5.6-foldIn the presence of 5 mM ATP
Fluorescence Increase 18.1-foldIn the presence of 10 mM ATP
Dissociation Constant (Kd) ~7 mMWith ATP
Response Time Within 20 secondsFor ATP sensing
Mechanism of Action: A Switchable, Multisite-Binding Probe

The functionality of this compound is rooted in a conformational change at the molecular level. In its native state, the probe exists in a closed-ring, non-fluorescent form. Upon encountering ATP, it engages in a multisite interaction, hypothesized to involve the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks a covalent bond between boron and a ribose-like structure within the probe, forcing the ring to open. This structural transition to an open-ring form results in a significant increase in fluorescence intensity.

ATP_Red_1_Mechanism cluster_0 Inactive State cluster_1 Active State Probe_Closed This compound (Closed Ring) Non-Fluorescent Probe_Open This compound-ATP Complex (Open Ring) Highly Fluorescent Probe_Closed->Probe_Open Multisite Binding Probe_Open->Probe_Closed ATP Dissociation ATP ATP ATP->Probe_Open

Caption: Mechanism of this compound activation.

This mechanism ensures high selectivity for ATP over other structurally similar nucleotides and common intracellular biomolecules. Studies have shown no significant cross-reactivity with AMP, ADP, other nucleoside triphosphates (CTP, UTP, GTP), various metal ions, and carbohydrates.

Experimental Protocols

Precise and consistent experimental procedures are critical for obtaining reliable data with this compound. The following are detailed methodologies for solution preparation and cell staining.

Preparation of Stock and Working Solutions

a. This compound Stock Solution (10 mM)

  • Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Warm the vial to room temperature.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 561.48), add 178.1 µL of DMSO.

  • Sonication may be recommended to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is stable for up to 6 months at -80°C and 1 month at -20°C.

b. This compound Working Solution (5-10 µM)

  • Dilute the 10 mM stock solution to a final working concentration of 5-10 µM using a buffer of choice (e.g., PBS) or serum-free cell culture medium.

  • The optimal concentration should be determined empirically by the end-user for their specific cell type and experimental conditions.

  • Important: The working solution should be prepared fresh immediately before use and kept away from light.

Live Cell Staining and Imaging Protocol

This protocol is a general guideline for staining adherent or suspension cells.

  • Cell Plating: Plate cells in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish). For a 96-well plate, a density of 1x10⁵ to 2x10⁵ cells per well is recommended.

  • Cell Culture: Allow cells to adhere and grow under standard culture conditions.

  • Preparation for Staining: Remove the cell culture medium. For adherent cells, wash once with PBS or serum-free medium.

  • Staining: Add the freshly prepared this compound working solution (5-10 µM) to the cells.

  • Incubation: Incubate the cells at 37°C for 15 to 30 minutes. The optimal incubation time may vary between cell types.

  • Wash: Remove the staining solution and wash the cells with PBS or culture medium to remove excess probe.

  • Imaging: Immediately analyze the cells using a fluorescence microscope or flow cytometer equipped with appropriate filters for the probe's excitation and emission spectra (Ex/Em ≈ 510/590 nm).

Experimental_Workflow cluster_prep Solution Preparation cluster_cell Cellular Staining cluster_analysis Analysis Stock_Sol Prepare 10 mM Stock in DMSO Work_Sol Dilute to 5-10 µM in Medium/PBS Stock_Sol->Work_Sol Freshly Prepare Plate_Cells Plate and Culture Cells Add_Probe Add Working Solution to Cells Plate_Cells->Add_Probe Incubate Incubate 15-30 min at 37°C Add_Probe->Incubate Wash_Cells Wash to Remove Excess Probe Incubate->Wash_Cells Image Fluorescence Microscopy or Flow Cytometry (Ex/Em: 510/590 nm) Wash_Cells->Image

Caption: General experimental workflow for using this compound.

Applications in Research and Drug Development

This compound is a valuable tool for investigating biological processes where ATP levels are a critical indicator of cellular state. Its primary application is in monitoring fluctuations in mitochondrial ATP levels in live cells. This capability is crucial for:

  • Studying Metabolic Activity: Assessing changes in cellular respiration and energy production in response to various stimuli or inhibitors (e.g., KCN).

  • Cell Viability and Proliferation Assays: Correlating ATP levels with cell health and growth dynamics.

  • Apoptosis Research: Observing changes in mitochondrial ATP during the early stages of programmed cell death.

  • Drug Screening and Development: Evaluating the effects of drug candidates on mitochondrial function and cellular bioenergetics.

By providing a direct, real-time readout of intracellular ATP, this compound offers a significant advantage over traditional endpoint assays, enabling a more dynamic understanding of cellular energy metabolism.

References

ATP-Red 1: A Technical Guide for Cellular Bioenergetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATP-Red 1, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore its core features, mechanism of action, and provide detailed protocols for its application in cellular and mitochondrial ATP level assessment, crucial for research in metabolism, cell health, and drug discovery.

Core Features and Benefits

This compound is a multisite-binding, switchable fluorescent probe that offers a reliable method for monitoring fluctuations in mitochondrial ATP levels within living cells.[1][2] Its key benefits include high selectivity for ATP over other nucleotides and common cellular biomolecules, good cell membrane permeability, and rapid response time, enabling real-time imaging of cellular bioenergetics.[3][4][5] The probe primarily localizes within the mitochondria, the powerhouse of the cell, making it an excellent tool for studying mitochondrial function and dysfunction.

Physicochemical and Spectroscopic Properties

Quantitative data regarding the technical specifications of this compound are summarized below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₄H₃₆BN₃O₄
Molecular Weight 561.48 g/mol
Purity ≥98.0%
Excitation Wavelength (Max) 510 nm / 565 nm / 570 nm
Emission Wavelength (Max) 585 nm / 590 nm / 592 nm
Solubility Soluble in DMSO (e.g., 40 mg/mL)

Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe exists in a non-fluorescent, closed-ring structure. Upon encountering ATP, it undergoes a conformational change through a multi-site binding interaction with the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks the covalent bonds between boron and ribose, leading to a ring-opening process that results in a significant increase in fluorescence intensity.

ATP_Red_1_Mechanism cluster_0 This compound (Non-fluorescent) cluster_1 Binding with ATP cluster_2 This compound (Fluorescent) ATP_Red_1_Closed Closed Ring Structure ATP ATP ATP_Red_1_Closed->ATP Multi-site binding ATP_Red_1_Open Open Ring Structure (Fluorescent) ATP->ATP_Red_1_Open Conformational change Cell_Staining_Workflow Start Start Prepare_Cells Prepare cell suspension or plate adherent cells Start->Prepare_Cells Add_Probe Add this compound working solution (final concentration 5-10 µM) Prepare_Cells->Add_Probe Incubate Incubate at 37°C for 15-30 minutes Add_Probe->Incubate Wash Wash cells with PBS buffer Incubate->Wash Image Image using fluorescence microscope (Ex/Em ~510/590 nm) Wash->Image End End Image->End

References

ATP-Red 1: A Technical Guide to Biocompatibility and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-Red 1 is a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP) concentrations in living cells.[1][2] Its ability to provide a "turn-on" fluorescent response to ATP makes it a valuable tool for studying cellular metabolism and energy status.[3] This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Principles of this compound

This compound is a multisite-binding, switchable fluorescent probe.[1][4] In its unbound state, the molecule exists in a non-fluorescent, closed-ring form. Upon encountering ATP, the probe undergoes a conformational change due to multi-site interactions with the amine, phosphate, and ribose moieties of the ATP molecule. This interaction leads to the opening of the ring structure, resulting in a significant increase in fluorescence intensity. The probe primarily localizes within the mitochondria, the powerhouse of the cell and the primary site of ATP synthesis.

Mechanism of Action

ATP_Red_1_Mechanism cluster_unbound Unbound State cluster_binding Binding cluster_bound Bound State ATP_Red_1_Unbound This compound (Non-fluorescent) Closed-ring conformation ATP Intracellular ATP ATP_Red_1_Unbound->ATP Multi-site binding ATP_Red_1_Bound This compound-ATP Complex (Fluorescent) Open-ring conformation ATP->ATP_Red_1_Bound Conformational change Fluorescence Fluorescence ATP_Red_1_Bound->Fluorescence Emits light (Ex/Em = 510/590 nm)

Caption: Mechanism of this compound fluorescence activation upon binding to ATP.

Biocompatibility and Cytotoxicity Profile

Existing studies indicate that this compound possesses good biocompatibility and cell membrane permeability. The primary method for assessing its impact on cell health has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Quantitative Data Summary

The following table summarizes the key quantitative findings from biocompatibility and cytotoxicity studies on this compound.

ParameterCell LinesConcentration RangeExposure TimeEffect on Cell ViabilityCitation
Cell Viability (MTT Assay) OSCC, HeLa1 - 8 µM3 and 24 hoursNo significant effect
Working Concentration Various2.5 - 10 µM15 - 30 minutesN/A (for imaging)

Note: No significant cytotoxicity has been reported at the recommended working concentrations for live-cell imaging. The safety data sheet for this compound does not classify it as a hazardous substance. Long-term cytotoxicity studies (beyond 24 hours) and investigations across a broader range of primary and non-cancerous cell lines are limited in the current literature.

Experimental Protocols

Cell Staining with this compound

This protocol details the steps for staining live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Live cells in culture

  • Fluorescence microscope with appropriate filters (Ex/Em ≈ 510/590 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Immediately before use, dilute the this compound stock solution to a final working concentration of 5-10 µM in PBS or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 590 nm, respectively.

Cell_Staining_Workflow Start Start: Prepare 10 mM this compound stock solution in DMSO Prepare_Working Dilute stock to 5-10 µM in PBS or serum-free medium Start->Prepare_Working Culture_Cells Culture cells on imaging-compatible vessel Prepare_Working->Culture_Cells Stain Incubate cells with This compound working solution (15-30 min at 37°C) Culture_Cells->Stain Wash Wash cells 2-3 times with warm PBS Stain->Wash Image Image with fluorescence microscope (Ex/Em ≈ 510/590 nm) Wash->Image End End: Analyze images Image->End

Caption: Experimental workflow for staining live cells with this compound.

Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the potential cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., OSCC, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere and grow for 3 to 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium (e.g., 1, 2, 4, 8 µM). Remove the existing medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow Start Start: Seed cells in a 96-well plate Treat Treat cells with varying concentrations of this compound Start->Treat Incubate_Treatment Incubate for desired exposure time (e.g., 24h) Treat->Incubate_Treatment Add_MTT Add MTT solution and incubate for 4 hours Incubate_Treatment->Add_MTT Solubilize Remove medium and add DMSO to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate cell viability relative to control Read_Absorbance->Analyze End End: Report results Analyze->End

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Conclusion

Based on the available data, this compound is a biocompatible fluorescent probe with low cytotoxicity at the recommended concentrations for live-cell imaging. The provided protocols offer a starting point for its application and for the assessment of its effects on cell viability. As with any reagent, it is recommended that researchers optimize the staining conditions for their specific cell type and experimental setup. Further investigation into the long-term effects and the impact on a wider variety of cell lines would provide a more comprehensive understanding of its biocompatibility profile.

References

An In-Depth Technical Guide to the ATP-Red 1 Probe: Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Red 1 is a novel fluorescent probe designed for the selective and rapid detection of adenosine triphosphate (ATP) within the mitochondrial matrix of living cells. Its development has provided a significant tool for researchers to monitor dynamic changes in cellular energy metabolism in real-time. This guide provides a comprehensive overview of the discovery, mechanism of action, key experimental protocols, and quantitative data associated with the this compound probe.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The mitochondrion is the principal site of ATP synthesis through oxidative phosphorylation. Consequently, the ability to monitor fluctuations in mitochondrial ATP levels is crucial for understanding cellular health, disease pathogenesis, and the effects of therapeutic interventions. This compound was developed as a multisite-binding, switchable fluorescent probe that localizes to the mitochondria and exhibits a distinct fluorescence enhancement upon binding to ATP.[1][2] Its good membrane permeability and high selectivity make it a valuable tool for live-cell imaging.[1][3]

Discovery and Development

The design of this compound is predicated on a rhodamine-based scaffold, a class of fluorophores known for their excellent photophysical properties. The core innovation in this compound is the incorporation of a phenylboronic acid moiety. This design enables a "turn-on" fluorescence mechanism upon selective binding to ATP. The probe was developed as part of a screening process of different positional isomers, with the ortho-substituted phenylboronic acid (this compound) demonstrating the most significant fluorescent response to ATP.[3]

Mechanism of Action

This compound operates on a multisite-binding and conformational change mechanism. In its free, unbound state, the probe exists in a non-fluorescent, closed-ring (spirolactam) form. The binding of ATP induces a conformational change to an open-ring structure, which is highly fluorescent. This interaction is multifaceted and highly specific, involving:

  • Covalent Bonding: The phenylboronic acid group forms a reversible covalent bond with the cis-diol of the ribose sugar in the ATP molecule.

  • π-π Stacking: The xanthene core of the rhodamine fluorophore engages in π-π stacking interactions with the adenine base of ATP.

  • Electrostatic Interactions: The amino groups on the rhodamine scaffold interact electrostatically with the negatively charged phosphate groups of ATP.

This cooperative, three-point interaction ensures high selectivity for ATP over other structurally similar nucleotides such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), which lack the full triphosphate chain for optimal electrostatic interaction.

cluster_Probe This compound (Free) cluster_ATP ATP cluster_Complex This compound:ATP Complex cluster_Interactions Binding Interactions Probe_Free Non-Fluorescent (Closed Ring) Complex Highly Fluorescent (Open Ring) Probe_Free->Complex Multisite Binding ATP Adenosine Triphosphate ATP->Complex Complex->Probe_Free Dissociation Covalent Covalent Bond (Boronic Acid - Ribose) Complex->Covalent PiStacking π-π Stacking (Xanthene - Adenine) Complex->PiStacking Electrostatic Electrostatic (Amine - Phosphate) Complex->Electrostatic

Proposed mechanism for ATP sensing by this compound.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by its spectral properties, binding affinity, and selectivity.

Table 1: Spectral and Performance Characteristics of this compound
ParameterValueReference
Excitation Wavelength (Ex)510 nm
Emission Wavelength (Em)590 nm
Alternate Max. Absorption570/566 nm
Alternate Max. Emission590/585 nm
Fluorescence Enhancement~5.6-fold (in the presence of 5 mM ATP)
Response Time< 20 seconds
Optimal pH Range5.5 - 7.8
Table 2: Selectivity of this compound

This compound demonstrates high selectivity for ATP over other nucleotides and various intracellular biomolecules. The fluorescence intensity of this compound shows a significant increase only in the presence of ATP.

Analyte (5 mM)Fluorescence Response (F/F₀)
Buffer~1
Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺No significant increase
GSH, HOCl, H₂O₂No significant increase
Various SugarsNo significant increase
AMP, ADPSlight increase
ATP ~5.6
Other Nucleoside Triphosphates (CTP, UTP, GTP)Slight increase

(Data summarized from selectivity studies)

Experimental Protocols

The following are detailed methodologies for the application of this compound in live-cell imaging.

Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.

  • Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined by the end-user for their specific cell type and experimental conditions.

Live Cell Staining and Imaging

A 1. Prepare Working Solution (1-10 µM this compound) C 3. Add Working Solution to Cells A->C B 2. Culture Cells (e.g., in 96-well plate) B->C D 4. Incubate (15-30 min at 37°C) C->D E 5. Wash Cells (e.g., with PBS) D->E F 6. Image Cells (Fluorescence Microscopy) E->F G Ex: 510 nm Em: 590 nm F->G

Experimental workflow for live cell staining with this compound.
  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, confocal dish) and allow them to adhere overnight.

  • Staining: Remove the culture medium and add the freshly prepared this compound working solution to the cells.

  • Incubation: Incubate the cells for 15 to 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells with PBS or serum-free medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets (Excitation: ~510 nm, Emission: ~590 nm).

Investigating Changes in Mitochondrial ATP Levels

This compound can be used to monitor changes in mitochondrial ATP levels in response to various stimuli.

  • Inhibition of Oxidative Phosphorylation: To confirm that the fluorescence signal is dependent on mitochondrial ATP synthesis, cells can be treated with an inhibitor of oxidative phosphorylation, such as potassium cyanide (KCN). A decrease in fluorescence intensity after treatment indicates a reduction in mitochondrial ATP levels.

  • Induction of Apoptosis: The probe has been successfully used to observe increased mitochondrial ATP levels in the early stages of apoptosis induced by agents like camptothecin.

cluster_Control Control Cells cluster_Treatment Treated Cells Control_Stain Stain with this compound Control_Image Image (High Fluorescence) Control_Stain->Control_Image Treatment_Image Image (Low Fluorescence) Treatment_Stimulus Treat with Stimulus (e.g., KCN) Treatment_Stain Stain with this compound Treatment_Stimulus->Treatment_Stain Treatment_Stain->Treatment_Image

Logical workflow for studying changes in mitochondrial ATP.

Applications in Research and Drug Development

The ability of this compound to specifically monitor mitochondrial ATP in living cells makes it a powerful tool in several research areas:

  • Metabolic Studies: Investigating the effects of metabolic enhancers or inhibitors on cellular energy production.

  • Disease Modeling: Studying mitochondrial dysfunction in diseases such as neurodegenerative disorders, cancer, and ischemia.

  • Drug Discovery: Screening for compounds that modulate mitochondrial function and ATP synthesis.

  • Apoptosis Research: Elucidating the role of mitochondrial ATP in programmed cell death.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for cellular metabolites. Its unique multisite-binding mechanism confers high selectivity for ATP, and its favorable photophysical properties and cell permeability make it well-suited for live-cell imaging. This technical guide provides the essential information for researchers to effectively utilize this compound in their studies of cellular bioenergetics and related pathological conditions.

References

Methodological & Application

Application Notes and Protocols for ATP-Red 1 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of ATP-Red 1, a fluorescent probe designed to selectively and rapidly respond to intracellular ATP concentrations. Accurate preparation of these solutions is critical for reliable and reproducible results in cell-based assays monitoring mitochondrial ATP levels.

This compound is a valuable tool for studying cellular metabolism, and its proper handling is essential for successful experimentation. These guidelines cover reconstitution of the lyophilized product, preparation of concentrated stock solutions, and dilution to final working concentrations for cell staining.

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative parameters for preparing this compound solutions.

Table 1: this compound Stock Solution Parameters
ParameterRecommended ValueNotes
Solvent DMSOSonication may be used to aid dissolution[1].
Recommended Concentration 5-10 mMA 1000X stock solution is often prepared in this range[2][3].
Storage Temperature -20°C or -80°CProtect from light[4][5].
Short-term Stability (-20°C) Up to 1 monthAvoid repeated freeze-thaw cycles.
Long-term Stability (-80°C) Up to 6 monthsAliquoting is recommended to minimize degradation.
Table 2: this compound Working Solution Parameters
ParameterRecommended ValueNotes
Diluent PBS or serum-free cell culture mediumThe optimal diluent may vary depending on the experimental setup.
Final Concentration 1-10 µMThe optimal concentration should be determined by the end-user for their specific cell type and experimental conditions.
Preparation Prepare fresh before each useThe working solution should be used immediately after preparation.
Storage Not recommendedDiscard any unused working solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the reconstitution of lyophilized this compound to prepare a 10 mM stock solution.

Materials:

  • This compound (lyophilized solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.

  • Allow the vial to warm to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 561.48 g/mol ), add 178.1 µL of DMSO.

  • Vortex briefly to dissolve the solid. If necessary, sonicate the solution to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Protocol 2: Preparation of this compound Working Solution (5 µM)

This protocol details the dilution of the this compound stock solution to a final working concentration for cell staining.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution required for your experiment. For example, to prepare 1 mL of a 5 µM working solution, you will need 0.5 µL of the 10 mM stock solution.

  • Dilute the stock solution in PBS or serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a serial dilution for accuracy.

  • Mix the working solution thoroughly by gentle vortexing or pipetting.

  • Use the working solution immediately for cell staining procedures. Protect the solution from light during preparation and use.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_stock Start: Lyophilized this compound centrifuge Centrifuge vial start_stock->centrifuge warm Warm to Room Temperature centrifuge->warm add_dmso Add DMSO to 10 mM warm->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store start_working Start: Thaw Stock Solution Aliquot store->start_working On day of experiment dilute Dilute in PBS or Serum-Free Medium (1-10 µM) start_working->dilute mix Mix Thoroughly dilute->mix use Use Immediately for Cell Staining mix->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for ATP-Red 1 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes.[1] Its intracellular concentration is a key indicator of metabolic activity and overall cell health.[2] ATP-Red 1 is a highly selective, cell-permeable fluorescent probe designed for the real-time monitoring of intracellular ATP levels, particularly within the mitochondria, in living cells.[3][4] This multisite-binding, switchable probe exhibits a significant increase in fluorescence intensity upon binding to ATP, making it a valuable tool for studying cellular bioenergetics, mitochondrial function, and for screening compounds that modulate cellular metabolism.[5]

Mechanism of Action

This compound operates as a "switchable" fluorescent probe. In its unbound state, the molecule exists in a non-fluorescent, closed-ring conformation. Upon encountering the negatively charged phosphate groups of ATP, a multi-site interaction occurs, leading to the opening of the ring structure. This conformational change results in a dramatic increase in the probe's fluorescence emission. This mechanism provides high selectivity for ATP over other nucleotides such as ADP and AMP.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight561.48 g/mol
Excitation Wavelength (max)510-570 nm
Emission Wavelength (max)585-590 nm
Solvent for Stock SolutionDMSO
Recommended Stock Concentration10 mM
Fluorescence Intensity and Selectivity of this compound
Analyte (Concentration)Fold Increase in Fluorescence (F/F₀)Reference
ATP (5 mM)5.6
ADP (5 mM)Slight increase
AMP (5 mM)Slight increase
Other Biomolecules (Metal ions, carbohydrates, other NTPs/NDPs)No significant increase

Experimental Protocols

Preparation of this compound Stock Solution
  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Warm the vial to room temperature.

  • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 561.48), add 178 µL of DMSO.

  • Vortex briefly to dissolve the powder completely.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C.

Staining Protocol for Live-Cell Imaging
  • Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., glass-bottom dishes, 96-well imaging plates) and culture until they reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 2.5-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm serum-free medium or buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm serum-free medium or buffer to remove any unbound probe.

  • Imaging: Add fresh, warm culture medium or buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Experimental Controls
  • Positive Control: To confirm that this compound is responsive to changes in intracellular ATP, cells can be treated with a known modulator of mitochondrial function. For example, treatment with oligomycin, an inhibitor of ATP synthase, is expected to decrease mitochondrial ATP levels and thus reduce this compound fluorescence.

  • Negative Control: Untreated cells stained with this compound serve as a baseline for normal intracellular ATP levels.

  • Autofluorescence Control: An unstained sample of cells should be imaged using the same settings to assess the level of cellular autofluorescence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATP_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext Extracellular ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X Binding P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Binding Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx Opening PLC PLC Activation P2Y->PLC Activation Cell_Response Cellular Response Ion_Influx->Cell_Response IP3_DAG IP3 & DAG Production PLC->IP3_DAG Kinase_Cascades Kinase Cascades PLC->Kinase_Cascades Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Cell_Response Gene_Expression Gene Expression Changes Kinase_Cascades->Gene_Expression Gene_Expression->Cell_Response

Caption: Extracellular ATP signaling pathways.

ATP_Red1_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_application Applications A Prepare 10 mM This compound Stock in DMSO C Prepare 2.5-10 µM Working Solution A->C B Culture Cells to Desired Confluency B->C D Incubate Cells with This compound (15-30 min, 37°C) C->D E Wash Cells 2-3x D->E F Acquire Images with Fluorescence Microscope E->F G Analyze Fluorescence Intensity F->G H Assess Mitochondrial Health G->H I Screen for Drug Candidates G->I J Study Cellular Metabolism G->J

Caption: Experimental workflow for using this compound.

Applications in Research and Drug Development

Assessing Mitochondrial Function and Cellular Metabolism

This compound is an excellent tool for investigating mitochondrial health and dysfunction. A decrease in this compound fluorescence can indicate impaired mitochondrial respiration or uncoupling of oxidative phosphorylation. This makes it useful for studying metabolic disorders, neurodegenerative diseases, and the effects of toxins on cellular energy production. For instance, a reduction in fluorescence was observed in OSCC cells after treatment with KCN, an inhibitor of oxidative phosphorylation, demonstrating the probe's ability to detect decreased mitochondrial ATP levels.

Drug Discovery and Development

In the context of drug development, this compound can be employed in high-throughput screening assays to identify compounds that modulate mitochondrial function. This is particularly relevant for cancer research, where altered cellular metabolism is a hallmark of cancer cells. Compounds that selectively target the energy metabolism of cancer cells can be identified by their effect on this compound fluorescence. For example, this compound has been used to demonstrate that certain drugs can induce an increase in intracellular ATP levels in Jurkat cells. Furthermore, it has been instrumental in showing that cancer cells with high ATP levels exhibit increased drug resistance.

Studying ATP Signaling

ATP plays a crucial role as a signaling molecule in both intracellular and extracellular environments. Extracellular ATP can act as a neurotransmitter and a signaling molecule in the immune system through its interaction with purinergic receptors (P2X and P2Y). While this compound primarily measures intracellular ATP, it can be used in conjunction with other tools to dissect the downstream consequences of purinergic signaling on cellular energy status. Intracellularly, ATP is a key substrate for kinases and adenylyl cyclase, initiating signaling cascades that regulate a multitude of cellular processes. Changes in ATP levels, as detected by this compound, can therefore reflect alterations in these fundamental signaling pathways.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Cell death- Incorrect filter set- Low probe concentration- Impaired mitochondrial function- Check cell viability with a live/dead stain.- Ensure the use of a TRITC or Texas Red filter set.- Optimize the this compound working concentration.- Use a positive control (e.g., healthy, actively respiring cells) to confirm probe functionality.
High background fluorescence - Incomplete washing- Autofluorescence- Increase the number and duration of washing steps.- Image an unstained control to determine the level of autofluorescence and adjust imaging settings accordingly.
Phototoxicity or photobleaching - Excessive light exposure- Reduce the excitation light intensity and/or exposure time.- Use an anti-fade mounting medium for fixed-cell imaging.

Conclusion

This compound is a powerful and versatile fluorescent probe for the quantitative and real-time analysis of intracellular ATP levels in living cells. Its high selectivity and sensitivity make it an invaluable tool for researchers and drug development professionals in a wide range of fields, from basic cell biology and metabolism to cancer research and neurobiology. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this compound in fluorescence microscopy studies.

References

Application Notes and Protocols for ATP-Red 1 in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATP-Red 1, a fluorescent probe for the real-time monitoring of intracellular ATP levels. This document details the probe's mechanism, key applications in cancer cell metabolism, and comparative advantages over other methods. Detailed protocols for fluorescence microscopy, flow cytometry, and high-throughput screening are provided to facilitate the integration of this compound into your research workflows.

Introduction to this compound

This compound is a cell-permeable, fluorescent probe that selectively binds to adenosine triphosphate (ATP), the primary energy currency of the cell. In its unbound state, this compound is weakly fluorescent. Upon binding to ATP, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity.[1][2][3] This "turn-on" fluorescent response allows for the dynamic visualization and quantification of intracellular ATP levels, particularly within the mitochondria where the concentration of ATP is highest.[4]

The unique properties of this compound make it an invaluable tool for studying the metabolic reprogramming that is a hallmark of cancer. Cancer cells often exhibit altered energy metabolism, such as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[5] Monitoring real-time changes in ATP levels with this compound can provide critical insights into the metabolic state of cancer cells and their response to therapeutic interventions.

Key Applications in Cancer Cell Metabolism Research

  • Monitoring Mitochondrial Function: this compound preferentially accumulates in mitochondria, allowing for the specific assessment of mitochondrial ATP production. This is crucial for studying the effects of drugs targeting oxidative phosphorylation (OXPHOS).

  • Identifying Metabolic Phenotypes: this compound can be used with flow cytometry to isolate and characterize subpopulations of cancer cells with distinct metabolic profiles, such as "ATP-high" and "ATP-low" cells. These subpopulations may exhibit differences in proliferation, drug resistance, and metastatic potential.

  • Evaluating Drug Efficacy: The probe can be used to assess the impact of anti-cancer agents on cellular energy metabolism. A decrease in this compound fluorescence can indicate that a compound is effectively targeting metabolic pathways essential for cancer cell survival.

  • High-Throughput Screening (HTS): The fluorescent properties of this compound are well-suited for HTS assays to identify novel drugs that modulate cancer cell metabolism.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Excitation Wavelength (Ex)510 nm
Emission Wavelength (Em)590 nm
Dissociation Constant (Kd) for ATP~7 mM
Fluorescence Enhancement upon ATP binding5.6-fold to 18.1-fold
Molecular Weight561.48 g/mol
Solvent for Stock SolutionDMSO
Table 2: Selectivity of this compound

The fluorescence response of this compound (10 µM) was tested against a panel of biologically relevant molecules (5 mM). The data below represents the fold change in fluorescence intensity compared to the probe alone.

AnalyteFold Change in FluorescenceReference
ATP ~5.6
ADPMinimal
AMPMinimal
CTP, UTP, GTPMinimal
Metal Ions (Zn2+, Mg2+, Ca2+, Na+, K+)No significant change
Reactive Oxygen Species (H2O2, HOCl)No significant change
Sugars (Glucose, Fructose, etc.)No significant change
Table 3: Comparison of ATP Detection Methods
FeatureThis compoundLuciferase-Based Assays
Principle FluorescenceBioluminescence
Live-cell imaging YesPossible with genetically encoded luciferase
Cell Lysis Required NoYes (for endpoint assays)
Temporal Resolution Real-timeEndpoint or real-time with transfection
Instrumentation Fluorescence microscope, plate reader, flow cytometerLuminometer
Throughput HighHigh
Multiplexing Possible with other fluorescent probesLimited

Experimental Protocols

Protocol 1: In Vitro Staining and Fluorescence Microscopy

This protocol describes the staining of live cancer cells with this compound for visualization of intracellular ATP levels using fluorescence microscopy.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom imaging plates or chambered cover glass

  • Fluorescence microscope with appropriate filter sets (e.g., for PE/Cy3 channel)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well imaging plate or chambered cover glass at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 5-10 µM. Protect the working solution from light.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use an excitation wavelength of ~510 nm and collect emission at ~590 nm.

Protocol 2: Flow Cytometry for Metabolic Subpopulation Analysis

This protocol details the use of this compound to stain cancer cells for analysis and sorting of ATP-high and ATP-low subpopulations by flow cytometry.

Materials:

  • This compound (10 mM stock in DMSO)

  • Suspension or adherent cancer cells

  • Complete cell culture medium

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA (for adherent cells)

  • 40 µm cell strainer

  • Flow cytometer with a 561 nm or similar laser for excitation and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Wash cells with DPBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.

  • Cell Staining: Resuspend the cell pellet in complete medium and add this compound to a final concentration of 10 µM.

  • Incubation: Incubate the cells for at least 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with DPBS.

  • Cell Dissociation: Resuspend the final cell pellet in DPBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.

  • Flow Cytometry Analysis and Sorting:

    • Analyze the cells on a flow cytometer, exciting with a 561 nm laser and collecting the emission signal around 570 nm.

    • Gate on the cell population based on forward and side scatter to exclude debris and doublets.

    • Within the single-cell population, define gates for the top 5-10% (ATP-high) and bottom 5-10% (ATP-low) of the this compound signal intensity for sorting.

Protocol 3: High-Throughput Screening (HTS) for Modulators of Cancer Cell Metabolism

This protocol provides a framework for adapting the this compound assay for a high-throughput screen to identify compounds that alter intracellular ATP levels in cancer cells.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound library

  • 384-well black, clear-bottom plates

  • Automated liquid handling system

  • High-content imaging system or microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Using an automated liquid handler, seed cancer cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add compounds from the library to the plates at desired concentrations. Include appropriate controls (e.g., vehicle control, positive control known to modulate ATP levels). Incubate for the desired treatment period.

  • This compound Staining:

    • Prepare a working solution of this compound in serum-free medium.

    • Using an automated liquid handler, add the this compound working solution to each well.

  • Incubation: Incubate the plates for 15-30 minutes at 37°C, protected from light.

  • Signal Detection: Measure the fluorescence intensity in each well using a high-content imager or a microplate reader (Ex: ~510 nm, Em: ~590 nm).

  • Data Analysis: Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells. Identify "hits" as compounds that cause a statistically significant change in this compound fluorescence.

Visualizations

G Mechanism of this compound cluster_0 This compound (Unbound) cluster_1 ATP Binding cluster_2 This compound (Bound) Unbound Probe Non-fluorescent (Closed-ring structure) ATP ATP Unbound Probe->ATP Binds to ATP Bound Probe Highly Fluorescent (Open-ring structure) ATP->Bound Probe Induces conformational change

Caption: Mechanism of this compound fluorescence activation upon binding to ATP.

G Experimental Workflow: Flow Cytometry Start Cancer Cells Stain Stain with this compound Start->Stain Incubate Incubate 30 min at 37°C Stain->Incubate Wash Wash with DPBS Incubate->Wash SingleCell Create Single-Cell Suspension Wash->SingleCell FACS Flow Cytometry Analysis SingleCell->FACS Sort Sort Populations FACS->Sort ATPHigh ATP-High Cells Sort->ATPHigh Top 5-10% ATPLow ATP-Low Cells Sort->ATPLow Bottom 5-10% Downstream Downstream Analysis ATPHigh->Downstream ATPLow->Downstream

Caption: Workflow for sorting cancer cells based on ATP levels using this compound.

G Warburg Effect & Key Regulators cluster_0 Signaling Pathways cluster_1 Key Regulators cluster_2 Metabolic Shift (Warburg Effect) cluster_3 Cellular Outcomes GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Oncogenes Oncogenes (e.g., c-Myc) cMyc c-Myc Oncogenes->cMyc GlucoseUptake Increased Glucose Uptake PI3K_Akt->GlucoseUptake Glycolysis Upregulated Glycolysis PI3K_Akt->Glycolysis HIF1a->Glycolysis Lactate Lactate Production HIF1a->Lactate OXPHOS Decreased OXPHOS HIF1a->OXPHOS cMyc->Glycolysis Biomass Biomass Synthesis cMyc->Biomass Glycolysis->Lactate ATP_Glycolysis ATP Production (Glycolytic) Glycolysis->ATP_Glycolysis Glycolysis->Biomass Proliferation Cell Proliferation ATP_Glycolysis->Proliferation Biomass->Proliferation

Caption: Signaling pathways driving the Warburg effect in cancer cells.

References

Measuring Mitochondrial Dysfunction with ATP-Red 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily through the production of adenosine triphosphate (ATP) via oxidative phosphorylation (OXPHOS).[1][2] Mitochondrial dysfunction, characterized by a decline in ATP synthesis and other associated processes, is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Therefore, the accurate measurement of mitochondrial ATP levels is crucial for understanding disease mechanisms and for the development of novel therapeutics.

ATP-Red 1 is a highly selective, multisite-binding, and switchable fluorescent probe designed for the rapid and sensitive detection of intracellular ATP concentrations.[4][5] This cell-permeable dye exhibits a "turn-on" fluorescence response upon binding to ATP, making it an excellent tool for monitoring fluctuations in mitochondrial ATP levels in living cells. This compound primarily localizes to the mitochondria, where ATP concentrations are highest, and its fluorescence intensity directly correlates with the mitochondrial energy status.

This document provides detailed application notes and protocols for the use of this compound in measuring mitochondrial dysfunction, guidance on data presentation, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound operates on a principle of conformational change upon binding to ATP. In its unbound state, the probe exists in a non-fluorescent, ring-closed form. The presence of ATP induces a multi-site interaction with the probe, leading to the opening of this ring structure. This conformational change results in a significant increase in the probe's fluorescence emission. The fluorescence intensity of this compound shows a remarkable increase in the presence of ATP, with reports of a 5.6-fold to 18.1-fold enhancement. The probe demonstrates high selectivity for ATP over other nucleotides such as ADP and AMP, and other biomolecules.

ATP-Red_1_unbound This compound (Non-fluorescent) Ring-closed conformation ATP-Red_1_bound This compound-ATP Complex (Fluorescent) Ring-opened conformation ATP-Red_1_unbound->ATP-Red_1_bound Binding ATP Mitochondrial ATP ATP->ATP-Red_1_bound Fluorescence Fluorescence Emission (~590 nm) ATP-Red_1_bound->Fluorescence Excitation (~510 nm)

Figure 1. Mechanism of this compound fluorescence.

Data Presentation

Quantitative data obtained from experiments using this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are examples of how to present such data.

Table 1: Spectral Properties of this compound
PropertyWavelength (nm)
Excitation Maximum~510
Emission Maximum~590
Table 2: Effect of Mitochondrial Inhibitors on this compound Fluorescence in hiPSC-Cardiomyocytes

This table presents the half-maximal effective concentration (EC50) of known mitochondrial inhibitors on the fluorescence intensity of this compound, indicating the concentration at which the ATP signal is reduced by 50%.

CompoundTargetEC50 (µM)
Antimycin AComplex III Inhibitor0.0093
OligomycinATP Synthase (Complex V) Inhibitor0.053

Data from a study on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated for 4 hours in the absence of glucose supplementation.

Signaling Pathways and Experimental Workflows

Mitochondrial ATP Synthesis Pathway

Mitochondrial ATP is primarily generated through the process of oxidative phosphorylation, which involves the electron transport chain (ETC) and ATP synthase (Complex V).

cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space NADH NADH Complex_I Complex I NADH->Complex_I e- FADH2 FADH2 Complex_II Complex II FADH2->Complex_II e- TCA TCA Cycle TCA->NADH TCA->FADH2 ADP_Pi ADP + Pi ATP_Synthase ATP Synthase (Complex V) ADP_Pi->ATP_Synthase ATP ATP ATP_Synthase->ATP Q CoQ Complex_I->Q e- H_plus H+ Complex_I->H_plus H+ pump Complex_II->Q e- Complex_III Complex III Cyt_c Cyt c Complex_III->Cyt_c e- Complex_III->H_plus H+ pump Complex_IV Complex IV Complex_IV->H_plus H+ pump H2O H2O Complex_IV->H2O O2 -> H2O Q->Complex_III e- Cyt_c->Complex_IV e- H_plus->ATP_Synthase Proton Motive Force

Figure 2. Mitochondrial ATP synthesis pathway.

Experimental Workflow for Measuring Mitochondrial Dysfunction with this compound

The following diagram outlines the typical workflow for assessing mitochondrial dysfunction using this compound in a cell-based assay.

Cell_Culture 1. Cell Culture Seed cells in an appropriate vessel (e.g., 96-well plate, coverslips) Treatment 2. Treatment (Optional) Incubate cells with compounds inducing mitochondrial dysfunction Cell_Culture->Treatment Probe_Loading 3. This compound Staining Incubate cells with 5-10 µM this compound for 15-30 minutes at 37°C Treatment->Probe_Loading Wash 4. Wash Cells Remove excess probe with PBS or serum-free medium Probe_Loading->Wash Imaging 5. Data Acquisition Wash->Imaging Microscopy Fluorescence Microscopy (Ex/Em = ~510/590 nm) Imaging->Microscopy Flow_Cytometry Flow Cytometry (e.g., PE channel) Imaging->Flow_Cytometry Analysis 6. Data Analysis Quantify fluorescence intensity Microscopy->Analysis Flow_Cytometry->Analysis

Figure 3. Experimental workflow for this compound.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Before opening, centrifuge the vial of lyophilized this compound to collect the solid at the bottom.

    • Warm the vial to room temperature.

    • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 561.48 g/mol ), add 17.8 µL of DMSO.

    • Vortex briefly to dissolve the solid.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • This compound Working Solution (5-10 µM):

    • On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Prepare the working solution fresh and protect it from light.

Protocol for Fluorescence Microscopy
  • Cell Seeding:

    • Seed cells onto glass-bottom dishes, coverslips, or 96-well plates suitable for microscopy.

    • Allow the cells to adhere and grow to the desired confluency.

  • Induction of Mitochondrial Dysfunction (Optional):

    • Treat cells with the desired concentration of a mitochondrial inhibitor (e.g., rotenone, antimycin A, oligomycin, FCCP) or other compounds of interest for the appropriate duration.

    • Include a vehicle-treated control group.

  • Staining with this compound:

    • Remove the cell culture medium.

    • Add the freshly prepared this compound working solution (5-10 µM) to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells twice with warm PBS or serum-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for excitation at ~510 nm and emission at ~590 nm.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of this compound in the mitochondrial regions of interest for each experimental group.

    • Normalize the fluorescence intensity to the control group to determine the relative change in mitochondrial ATP levels.

Protocol for Flow Cytometry
  • Cell Preparation:

    • Culture cells in suspension or detach adherent cells using a gentle dissociation reagent.

    • Count the cells and adjust the density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).

  • Induction of Mitochondrial Dysfunction (Optional):

    • Treat the cell suspension with the compounds of interest as described for microscopy.

  • Staining with this compound:

    • Add the this compound working solution to the cell suspension to a final concentration of 5-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells to pellet them.

    • Resuspend the cell pellet in fresh, cold buffer and repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., blue laser at 488 nm or green/yellow laser at ~561 nm) and a detector for red fluorescence (e.g., PE or a similar channel).

    • Record the mean fluorescence intensity for each sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Determine the geometric mean fluorescence intensity of the this compound signal for each experimental group.

    • Compare the fluorescence intensity of treated samples to the control to quantify the change in mitochondrial ATP.

Conclusion

This compound is a powerful and reliable fluorescent probe for the real-time monitoring of mitochondrial ATP levels in living cells. Its high selectivity and sensitivity make it an invaluable tool for researchers in basic science and drug development who are investigating mitochondrial function and dysfunction. The protocols and guidelines presented here provide a comprehensive framework for the effective application of this compound in a variety of experimental settings. By carefully designing experiments and presenting data in a clear and quantitative manner, researchers can gain significant insights into the role of mitochondrial bioenergetics in health and disease.

References

Application Note: ATP-Red 1 for Studying Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function.[1][2] A central and unifying hallmark of these pathologies is mitochondrial dysfunction, which leads to impaired energy homeostasis and reduced production of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][4][5] Monitoring intracellular ATP levels is therefore critical for understanding disease mechanisms and evaluating potential therapeutic interventions.

ATP-Red 1 is a highly selective, multisite-binding fluorescent probe designed for the rapid and sensitive detection of ATP concentrations in living cells. The probe exhibits excellent membrane permeability and primarily localizes to mitochondria, the cell's main ATP production centers. In its native state, this compound is non-fluorescent; however, upon binding to ATP, it undergoes a conformational change that results in a strong fluorescent signal, enabling real-time monitoring of mitochondrial ATP dynamics. Its high specificity for ATP over other nucleotides like ADP and GTP makes it an invaluable tool for dissecting the bioenergetic deficits that underpin neurodegeneration.

This application note provides detailed protocols for using this compound to measure and compare ATP levels in cellular models of neurodegenerative diseases.

Product Information and Data

This compound is a robust fluorescent probe for live-cell imaging of mitochondrial ATP. Its key characteristics and typical experimental data are summarized below.

Table 1: this compound Specifications

PropertyValueReferences
Target Adenosine Triphosphate (ATP)
Localization Mitochondria
Excitation (Ex) ~510 nm
Emission (Em) ~590 nm
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Conc. 10 mM
Recommended Working Conc. 5 - 10 µM
Storage Store at -20°C or -80°C, protect from light

Table 2: Example Quantitative Data in a Neurotoxin-Induced Parkinson's Disease Model

This table illustrates typical results from an experiment using SH-SY5Y neuroblastoma cells treated with Rotenone (a complex I inhibitor) to model Parkinson's disease-related mitochondrial dysfunction.

ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Control
Control (Vehicle) 15,234± 987100%
Rotenone (1 µM) 6,855± 54345%
Control + Oligomycin (ATP Synthase Inhibitor) 4,113± 39827%

Mechanism of Action

This compound operates as a "switchable" fluorescent probe. In the absence of ATP, the molecule exists in a closed, non-fluorescent ring structure. The binding of ATP, through a multi-site interaction with the probe's amine, phosphate, and ribose binding sites, breaks a covalent bond and forces the ring to open. This conformational change results in a significant, quantifiable increase in fluorescence.

cluster_0 Low ATP Environment cluster_1 High ATP Environment Probe_Off This compound (Closed Ring) Fluorescence_Off No / Low Fluorescence Probe_Off->Fluorescence_Off Non-fluorescent State Probe_On This compound + ATP Complex (Open Ring) Probe_Off->Probe_On Binding/ Dissociation Fluorescence_On Strong Red Fluorescence Probe_On->Fluorescence_On Fluorescent State ATP Mitochondrial ATP ATP->Probe_On

Mechanism of this compound fluorescence activation.

Signaling Pathways in Neurodegeneration

Mitochondrial dysfunction is a convergence point for many pathological pathways in neurodegenerative diseases. Factors such as the aggregation of toxic proteins (e.g., Amyloid-β, α-synuclein, mutant Huntingtin), oxidative stress, and neuroinflammation all impair mitochondrial health. This often leads to reduced efficiency of the electron transport chain (ETC), decreased ATP synthase activity, and ultimately, a deficit in ATP production, which can be directly measured by this compound.

cluster_NDD Neurodegenerative Disease Pathology cluster_Mito Mitochondrial Dysfunction Aggregates Toxic Protein Aggregates (Aβ, α-synuclein, mHtt) ETC Impaired Electron Transport Chain (ETC) Aggregates->ETC Oxidative_Stress Oxidative Stress (ROS Production) Oxidative_Stress->ETC Inflammation Neuroinflammation Inflammation->ETC ATPSynthase Reduced ATP Synthase Activity ETC->ATPSynthase Reduced Proton Gradient ATP_Deficit ATP Production Deficit ATPSynthase->ATP_Deficit ATPRed1 Measured by This compound ATP_Deficit->ATPRed1

Link between neurodegeneration and detectable ATP deficit.

Experimental Protocols

This protocol provides a general workflow for staining cultured neurons or other CNS cell types to visualize mitochondrial ATP.

Start 1. Seed Cells Plate cells on glass-bottom dishes and culture to desired confluency. Prepare 2. Prepare Working Solution Dilute 10 mM this compound stock to 5-10 µM in serum-free medium. Start->Prepare Wash1 3. Wash Cells Aspirate medium and wash once with warm PBS or buffer. Prepare->Wash1 Incubate 4. Add Probe & Incubate Add working solution to cells. Incubate for 15-30 min at 37°C. Wash1->Incubate Wash2 5. Wash Cells Aspirate probe solution and wash twice with warm PBS or medium. Incubate->Wash2 Image 6. Acquire Images Image using fluorescence microscope. (Ex: ~510 nm, Em: ~590 nm) Wash2->Image

Experimental workflow for live-cell staining with this compound.

A. Reagent Preparation:

  • This compound Stock Solution (10 mM): Before opening, briefly centrifuge the vial to collect the lyophilized solid. Add the appropriate volume of high-quality, anhydrous DMSO to make a 10 mM stock solution. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light and moisture.

  • This compound Working Solution (5-10 µM): On the day of the experiment, warm a stock solution aliquot to room temperature. Dilute the stock solution to a final concentration of 5-10 µM in a suitable buffer (e.g., PBS) or serum-free cell culture medium. The optimal concentration should be determined empirically by the end-user. Prepare this solution fresh and protect it from light.

B. Staining Procedure:

  • Grow cells on a suitable imaging plate (e.g., glass-bottom 96-well plate or confocal dish).

  • When ready for staining, aspirate the cell culture medium.

  • Wash the cells gently one time with warm PBS or serum-free medium.

  • Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes.

  • Aspirate the working solution.

  • Wash the cells twice with warm PBS or culture medium to remove any excess probe.

  • Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.

  • Proceed immediately to imaging on a fluorescence microscope or plate reader equipped with appropriate filters for red fluorescence (Ex/Em: ~510/590 nm).

This protocol describes an experiment to quantify changes in mitochondrial ATP levels in a cellular model of neurodegeneration, such as Alzheimer's or Huntington's disease, compared to a healthy control.

A. Model Systems:

  • Alzheimer's Disease: Primary neurons or iPSC-derived neurons treated with Amyloid-β oligomers; cells expressing familial AD mutations (e.g., APP, PSEN1).

  • Parkinson's Disease: SH-SY5Y cells or primary neurons treated with neurotoxins like MPP+, rotenone, or 6-OHDA; cells overexpressing α-synuclein.

  • Huntington's Disease: Cells expressing mutant Huntingtin (mHtt) protein (e.g., STHdh cells, primary neurons from HD model mice).

B. Experimental Procedure:

  • Cell Plating: Plate both control (e.g., wild-type) and disease model cells in parallel on an imaging-compatible multi-well plate.

  • Induce Pathology (if applicable): For toxin-based models, treat cells with the neurotoxin (e.g., 1 µM Rotenone for 24 hours) alongside a vehicle-treated control group. For genetic models, ensure equivalent cell densities between genotypes.

  • Positive Control (Optional): Include a set of control cells treated with an inhibitor of ATP synthase, such as Oligomycin (1 µM for 1 hour), to induce maximal ATP depletion and confirm the probe is responsive in your system.

  • Staining: Following the treatment period, perform the this compound staining on all wells as described in Protocol 1 . It is crucial to handle all plates identically to ensure comparability.

  • Image Acquisition:

    • Using a high-content imager or confocal microscope, acquire multiple images from different fields within each well.

    • Use identical acquisition settings (e.g., laser power, exposure time, gain) for all wells to allow for direct comparison of fluorescence intensity.

  • Data Analysis:

    • Use image analysis software to identify individual cells (e.g., based on a nuclear counterstain like Hoechst, if used) and measure the mean fluorescence intensity of this compound per cell.

    • Calculate the average intensity for each condition (Control, Disease Model, Positive Control).

    • Normalize the data by expressing the intensity of the disease model and positive control groups as a percentage of the healthy control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.

Troubleshooting

  • Low Signal: Increase the probe concentration or incubation time. Ensure the stock solution has not undergone repeated freeze-thaw cycles.

  • High Background: Decrease the probe concentration or ensure thorough washing after incubation. Use phenol red-free medium for imaging to reduce autofluorescence.

  • Phototoxicity: Minimize light exposure during imaging by using the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.

For Research Use Only. Not for use in diagnostic procedures.

References

Application of ATP-Red 1 in 3D Cell Culture and Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the complex cellular interactions and microenvironment of in vivo tissues compared to traditional 2D monolayers.[1] A critical parameter for assessing cell viability, proliferation, and response to therapeutic agents in these models is the intracellular concentration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] ATP-Red 1 is a fluorescent probe that selectively and rapidly responds to intracellular ATP concentrations, offering a valuable tool for monitoring cellular metabolic activity in living cells.[4] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture and spheroids.

This compound is a membrane-permeable, multisite-binding switchable fluorescent probe. Its mechanism involves a conformational change upon binding to ATP, which breaks the covalent bonds between boron and ribose, leading to a ring-opening process and a significant increase in fluorescence intensity. This probe primarily localizes to the mitochondria, the main site of ATP production, and exhibits high selectivity for ATP over other nucleotides and cellular components.

Data Presentation

Table 1: Properties and Performance of this compound

PropertyValueReference
Excitation Wavelength (max)510 nm / 570 nm
Emission Wavelength (max)590 nm / 585 nm
Solvent for Stock SolutionDMSO
Recommended Stock Concentration10 mM
Recommended Working Concentration1-10 µM
Fluorescence Increase with 5 mM ATP5.6-fold
Fluorescence Increase with 10 mM ATP18.1-fold
Time to ResponseWithin 20 seconds
Cellular LocalizationMitochondria

Note: The quantitative data on fluorescence increase is based on in vitro buffer solutions and may vary in cellular and 3D culture environments.

Experimental Protocols

I. Spheroid Formation

A variety of methods can be employed for the generation of spheroids, including the use of non-adherent plates, hanging drop cultures, or microfluidic devices. The choice of method will depend on the cell type, experimental goals, and available resources. Below is a general protocol for spheroid formation using non-adherent U-bottom plates.

Materials:

  • Appropriate cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Non-adherent U-bottom 96-well plates

  • Single-cell suspension of desired cell line

Protocol:

  • Harvest cells from a 2D culture when they are in a logarithmic growth phase, ensuring a healthy, single-cell suspension. For clumpy cell lines, passing the suspension through a 40 µm cell strainer is recommended.

  • Perform a cell count to determine the cell concentration.

  • Prepare a dilution of the cell suspension in the appropriate culture medium to achieve the desired seeding density. The optimal seeding density to form spheroids of a suitable size needs to be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well.

  • Dispense 100-200 µL of the cell suspension into each well of the non-adherent U-bottom 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 250 x g) for 2 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Spheroid formation typically occurs within 24-72 hours. Monitor the formation and growth of spheroids daily using an inverted microscope.

II. This compound Staining of 3D Spheroids

This protocol is adapted from 2D cell staining procedures for use with 3D spheroids. Optimization of incubation times and concentrations may be necessary depending on the spheroid size, density, and cell type.

Materials:

  • This compound probe

  • DMSO for stock solution preparation

  • Serum-free cell culture medium or PBS for working solution

  • Spheroids cultured in 96-well plates

  • Imaging-compatible plates (if the culture plate is not suitable for microscopy)

Protocol:

  • Preparation of this compound Stock Solution:

    • Briefly centrifuge the vial of this compound to collect the solid at the bottom.

    • Prepare a 10 mM stock solution by dissolving the this compound in high-quality, anhydrous DMSO.

    • Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically. Prepare this solution fresh and protect it from light.

  • Staining of Spheroids:

    • For spheroids cultured in 96-well plates, carefully remove approximately half of the culture medium from each well without disturbing the spheroids.

    • Add an equal volume of the this compound working solution to each well, resulting in the desired final concentration.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary and should be determined based on spheroid size and density to allow for probe penetration.

    • (Optional) After incubation, carefully remove the staining solution and wash the spheroids with pre-warmed PBS or culture medium. This can help to reduce background fluorescence.

  • Imaging and Analysis:

    • Image the spheroids using a fluorescence microscope, confocal microscope, or high-content imaging system.

    • Use an excitation wavelength of approximately 510 nm and collect the emission at around 590 nm.

    • Acquire images from different focal planes (z-stacks) to analyze the fluorescence signal throughout the spheroid.

    • Analyze the fluorescence intensity to determine the relative intracellular ATP levels.

Mandatory Visualizations

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis spheroid_formation Spheroid Formation (e.g., U-bottom plate) drug_treatment Drug Treatment (Optional) spheroid_formation->drug_treatment staining Incubate Spheroids with this compound drug_treatment->staining atp_red_prep Prepare this compound Working Solution atp_red_prep->staining wash Wash Spheroids (Optional) staining->wash imaging Fluorescence Imaging (Confocal/HCS) wash->imaging data_analysis Image & Data Analysis (Quantify Intensity) imaging->data_analysis

Caption: Experimental workflow for this compound staining in 3D spheroids.

G drug Anticancer Drug apoptosis Induction of Apoptosis/Necrosis drug->apoptosis mito_dysfunction Mitochondrial Dysfunction apoptosis->mito_dysfunction atp_depletion ATP Depletion mito_dysfunction->atp_depletion atp_red This compound atp_depletion->atp_red Reduced Binding fluorescence Decreased Fluorescence atp_red->fluorescence

Caption: Simplified pathway of drug-induced ATP depletion detected by this compound.

References

Application Note: Investigating Drug-Induced Changes in Cellular ATP with ATP-Red 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is the principal energy currency of the cell, fueling a vast array of biological processes. Consequently, cellular ATP concentration is a critical indicator of metabolic activity, cell health, and proliferation.[1] Many pharmacological agents exert their effects, either intentionally or as off-target toxicity, by disrupting cellular bioenergetics. Therefore, monitoring drug-induced changes in ATP levels is crucial in drug discovery and development for assessing compound efficacy and potential toxicity.[2][3]

ATP-Red 1 is a highly selective, cell-permeable, fluorescent probe designed for the real-time detection of ATP in living cells. It localizes primarily within the mitochondria, the powerhouse of the cell, making it an excellent tool for investigating drugs that target mitochondrial function. The probe is non-fluorescent in its native state but exhibits a significant increase in fluorescence upon binding to ATP, allowing for a direct and quantitative assessment of intracellular ATP fluctuations. This application note provides detailed protocols for using this compound to measure changes in cellular ATP levels following drug treatment, utilizing fluorescence microscopy and flow cytometry.

Mechanism of Action

This compound is a multisite-binding, switchable fluorescent probe. In the absence of ATP, the molecule exists in a closed, non-fluorescent spirocyclic form. Upon encountering ATP, the probe undergoes a multi-site interaction with the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks a covalent bond in the probe, forcing the spirocycle to open. This conformational change results in a significant "turn-on" red fluorescence response. The fluorescence intensity of this compound is directly proportional to the ATP concentration over a physiological range. The probe is highly selective for ATP, with minimal cross-reactivity to other nucleotides like ADP and AMP or various cellular analytes.

cluster_off This compound (Off State) cluster_on This compound (On State) off_state Non-Fluorescent (Closed Spirocyclic Form) on_state Red Fluorescence (Open Form) off_state->on_state Binding on_state->off_state Dissociation ATP ATP

Caption: Mechanism of this compound fluorescence activation.

Experimental Protocols

These protocols provide a framework for using this compound. Optimal conditions, such as cell density and probe concentration, should be determined empirically for specific cell types and experimental setups.

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Warm the vial to room temperature.

    • Add the appropriate volume of high-quality, anhydrous DMSO to create a 5-10 mM stock solution (e.g., for 1 mg of this compound with a MW of 561.48, add 178 µL of DMSO for a 10 mM stock).

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • This compound Working Solution (5-10 µM):

    • On the day of the experiment, dilute the 10 mM stock solution into a serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.

    • This working solution should be prepared fresh and used immediately. Protect from light.

Protocol for Drug Treatment and Cell Staining

This workflow is designed for a 96-well plate format but can be adapted for other culture vessels.

A 1. Seed Cells Plate cells and allow them to adhere overnight. B 2. Drug Treatment Treat cells with the compound of interest. Include vehicle and positive/negative controls. A->B C 3. Prepare & Add this compound Dilute stock to a 5-10 µM working solution and add to each well. B->C D 4. Incubate Incubate at 37°C for 15-30 minutes, protected from light. C->D E 5. Wash Cells Remove the staining solution and wash cells gently with PBS. D->E F 6. Add Fresh Media/Buffer Add clear imaging buffer or media to the cells. E->F G 7. Data Acquisition F->G H Fluorescence Microscopy (Ex/Em = 510/590 nm) G->H Imaging I Flow Cytometry (e.g., PE or similar channel) G->I Quantification

Caption: Experimental workflow for drug screening with this compound.

  • Cell Seeding: Seed cells in a 96-well plate (or other appropriate culture vessel) at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight. A typical density is 2x10^5 cells/well in 100 µL.

  • Drug Treatment: Remove the culture medium and add fresh medium containing the drug of interest at various concentrations. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO).

    • Positive Control (ATP depletion): Cells treated with a known mitochondrial inhibitor like KCN, rotenone, or CCCP.

    • Positive Control (ATP increase): In some contexts, drugs like camptothecin have been shown to increase ATP levels in the early stages of apoptosis.

  • Incubation: Incubate the cells with the drug for the desired period (e.g., 2, 4, 6, 16, or 24 hours), depending on the drug's mechanism of action.

  • Staining: After drug treatment, carefully remove the medium. Add 100 µL of the freshly prepared this compound working solution (5-10 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Wash: Remove the this compound working solution and wash the cells twice with warm PBS or a suitable imaging buffer.

  • Analysis: Add fresh PBS or culture medium to the wells and proceed immediately to data acquisition.

Data Acquisition
  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with filters appropriate for the probe's spectral properties (Excitation/Emission ≈ 510/590 nm).

    • Use consistent acquisition settings (e.g., exposure time, gain) across all wells to ensure comparability.

    • A decrease in red fluorescence intensity in drug-treated cells compared to the vehicle control indicates ATP depletion. Conversely, an increase suggests a rise in ATP levels.

  • Flow Cytometry:

    • After the wash step, detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin.

    • Resuspend the cells in PBS or FACS buffer to get a single-cell suspension.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. The red fluorescence from this compound can typically be detected in the PE channel.

    • The geometric mean fluorescence intensity (gMFI) of the cell population can be used to quantify the relative changes in ATP levels between different treatment groups.

Data Presentation and Expected Results

Quantitative data should be summarized to compare the effects of different compounds. The tables below provide examples of drug-induced ATP changes observed in various studies, which can be used as a reference for designing experiments with this compound.

Table 1: Examples of Drug-Induced ATP Depletion

CompoundCell LineTreatmentAssay UsedResult (Relative to Control)Reference
KCNOSCC Cells2.5 µM, 20 minThis compoundWeaker fluorescence (qualitative)
Rotenone / 2-Deoxy-D-glucoseVarious16 hCellTiter-Glo~90-95% ATP Depletion
CCCP / DasatinibVarious16 hCellTiter-GloUp to 100-fold ATP decrease
IACS-010759 / VinorelbineOCI-AML216 hCellTiter-Glo1.2 to 4-fold ATP decrease

Table 2: Examples of Drug-Induced ATP Increase

CompoundCell LineTreatmentAssay UsedResult (Relative to Control)Reference
CamptothecinJurkat Cells10 µMThis compoundIncreased fluorescence (qualitative)
MefloquineP. falciparum100 nM, 4 hCellTiter-Glo~2.4-fold ATP Increase
ArtemisininP. falciparum100 nM, 2 hCellTiter-Glo~4.5-fold ATP Increase

Signaling Pathways and Drug Targets

Drugs can alter cellular ATP levels primarily by targeting the two main ATP-producing pathways: glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) in the mitochondria. This compound is particularly well-suited for studying drugs that affect OXPHOS due to its mitochondrial localization.

cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA Glycolysis->Pyruvate 2 ATP Glycolysis_Inhibitors e.g., 2-Deoxyglucose (Inhibitor) Glycolysis_Inhibitors->Glycolysis ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ~28 ATP Mito_Toxins e.g., Rotenone, KCN, CCCP (Inhibitors/Uncouplers) Mito_Toxins->ETC

Caption: Major ATP production pathways and points of drug intervention.

References

Application Notes and Protocols: ATP-Red 1 in Studying Metabolic Changes During Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Apoptosis is an active, energy-dependent process, with cellular metabolism, particularly mitochondrial ATP production, playing a critical role in its execution.[1] A shift in the energetic state of the cell can determine whether a cell undergoes apoptosis or switches to necrosis.[1] Therefore, monitoring metabolic changes, specifically mitochondrial ATP levels, provides crucial insights into the mechanisms of apoptosis and the efficacy of therapeutic interventions.

ATP-Red 1 is a fluorescent probe that selectively accumulates in the mitochondria and responds to changes in mitochondrial ATP concentration.[2] This property makes it a valuable tool for real-time monitoring of metabolic dynamics in live cells undergoing apoptosis. These application notes provide detailed protocols for using this compound to study metabolic alterations during apoptosis, both as a standalone marker and in conjunction with established apoptosis assays such as Annexin V and caspase activity assays.

Principle of this compound

This compound is a multisite-binding, switchable fluorescent probe designed to selectively and rapidly respond to intracellular ATP concentrations. Its key features include:

  • Mitochondrial Localization: this compound preferentially accumulates in the mitochondria, the primary site of cellular ATP synthesis.[2]

  • Fluorescence Response: The probe exhibits a "turn-on" fluorescence response upon binding to ATP, with a significant enhancement in fluorescence intensity.[3]

  • Live-Cell Imaging: this compound is cell-permeable and has good biocompatibility, making it suitable for imaging dynamic changes in live cells.

  • Apoptosis-Associated Signal Change: Studies have shown that mitochondrial ATP levels can increase in the early stages of apoptosis, a change that can be detected by an increase in this compound fluorescence.

Data Presentation: Quantitative Analysis of Apoptotic Markers

The following tables provide representative data from a time-course experiment inducing apoptosis in a model cell line (e.g., Jurkat cells) with staurosporine (1 µM). Data is presented as the percentage of positive cells for each marker as determined by flow cytometry.

Table 1: Time-Course of Apoptotic Markers Following Staurosporine Treatment

Time (hours)% Cells with High Mitochondrial ATP (this compound High)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
05%4%2%
125%15%3%
245%35%8%
430%60%25%
615%40%50%

Table 2: Comparison of Mitochondrial ATP Levels with Caspase-3/7 Activation

Time (hours)% Cells with High Mitochondrial ATP (this compound High)% Cells with Active Caspase-3/7
05%3%
125%10%
245%30%
430%65%
615%85%

Experimental Protocols

Protocol 1: Staining of Mitochondrial ATP with this compound for Fluorescence Microscopy

This protocol describes the staining of live cells to visualize changes in mitochondrial ATP levels.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Cell culture medium (serum-free for staining)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Fluorescence microscope with appropriate filter sets (Ex/Em = ~510/590 nm)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging. Culture overnight to allow for adherence.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and for various time points. Include an untreated control.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 2.5-5 µM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Acquire images in the red channel for this compound. If co-staining with other markers (e.g., Annexin V-FITC), use the appropriate channels.

Protocol 2: Quantitative Analysis of Mitochondrial ATP by Flow Cytometry

This protocol details the use of this compound for the quantitative analysis of mitochondrial ATP changes in apoptotic cells using flow cytometry.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Cell culture medium

  • PBS

  • Apoptosis-inducing agent

  • Flow cytometer with a laser suitable for excitation of this compound (e.g., 488 nm or 561 nm) and appropriate emission filters.

Procedure:

  • Cell Culture and Treatment: Culture cells in suspension or adherent flasks. Induce apoptosis by treating with the desired agent for various time points. Include an untreated control. For adherent cells, detach them using a gentle cell dissociation reagent.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 1 mL of serum-free medium or PBS. Add this compound to a final concentration of 2.5-5 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filter combination to detect the fluorescence of this compound (e.g., PE or a similar channel). Gate on the live cell population based on forward and side scatter properties. Record the mean fluorescence intensity (MFI) or the percentage of cells with high this compound fluorescence.

Protocol 3: Multiparametric Analysis of Apoptosis: Co-staining with this compound and Annexin V

This protocol allows for the simultaneous assessment of mitochondrial ATP levels and the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • This compound

  • Annexin V-FITC (or another fluorophore-conjugated Annexin V)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer

  • Flow cytometer with appropriate lasers and filters for all fluorophores.

Procedure:

  • Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 2.

  • This compound Staining: Follow steps 4 and 5 from Protocol 2 for this compound staining.

  • Washing: After this compound incubation, wash the cells once with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Use appropriate compensation controls for spectral overlap between the fluorophores. Gate on cell populations to distinguish between:

    • Live cells (Annexin V-, PI-, variable this compound)

    • Early apoptotic cells (Annexin V+, PI-, variable this compound)

    • Late apoptotic/necrotic cells (Annexin V+, PI+, variable this compound)

Visualizations

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome ATP ATP ATP->Apoptosome Required for assembly Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Apoptosis Signaling Pathways.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Data Acquisition and Analysis Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Harvest Cells Harvest Cells Apoptosis Induction->Harvest Cells This compound Staining This compound Staining Harvest Cells->this compound Staining Annexin V & PI Staining Annexin V & PI Staining This compound Staining->Annexin V & PI Staining Flow Cytometry Flow Cytometry Annexin V & PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Experimental Workflow for Multiparametric Apoptosis Analysis.

logical_relationship Apoptotic Stimulus Apoptotic Stimulus Mitochondrial ATP Increase (Early Stage) Mitochondrial ATP Increase (Early Stage) Apoptotic Stimulus->Mitochondrial ATP Increase (Early Stage) Phosphatidylserine Externalization (Annexin V) Phosphatidylserine Externalization (Annexin V) Mitochondrial ATP Increase (Early Stage)->Phosphatidylserine Externalization (Annexin V) Caspase Activation Caspase Activation Phosphatidylserine Externalization (Annexin V)->Caspase Activation Mitochondrial ATP Decrease (Late Stage) Mitochondrial ATP Decrease (Late Stage) Caspase Activation->Mitochondrial ATP Decrease (Late Stage) Cell Death Cell Death Mitochondrial ATP Decrease (Late Stage)->Cell Death

Caption: Temporal Relationship of Apoptotic Events.

References

Troubleshooting & Optimization

ATP-Red 1 Technical Support Center: Optimizing Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background fluorescence and optimize your experiments when using ATP-Red 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed for the selective and rapid detection of intracellular ATP in living cells.[1][2][3][4] It is a multisite-binding, switchable probe that exhibits a significant increase in fluorescence intensity upon binding to ATP.[2] The probe primarily localizes within the mitochondria, where ATP concentrations are highest. This compound has an excitation maximum of approximately 510 nm and an emission maximum of around 590 nm.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. The stock solution, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment and used immediately.

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is between 1 µM and 10 µM. It is highly recommended to perform a concentration titration to determine the optimal concentration that provides the best signal-to-noise ratio for your specific experiment.

Q4: What is the recommended incubation time for this compound?

For live cell imaging, a typical incubation time is between 15 to 30 minutes at 37°C. As with concentration, the optimal incubation time may need to be determined empirically for your specific cell line and experimental goals.

Troubleshooting High Background Fluorescence

High background fluorescence can significantly impact the quality and reliability of your data by reducing the signal-to-noise ratio. The following guide provides a systematic approach to identifying and mitigating common causes of high background when using this compound.

Issue 1: Autofluorescence from Media and Cells

Autofluorescence is the natural fluorescence emitted by cellular components and media supplements, which can interfere with the signal from your fluorescent probe.

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, is a known source of background fluorescence. Switching to a phenol red-free medium during the experiment can significantly reduce background.

  • Optimize Serum Concentration: Fetal Bovine Serum (FBS) contains fluorescent components. While necessary for cell health, using the lowest effective concentration during the experiment can help reduce background.

  • Image in Buffered Saline Solution: For short-term experiments, consider replacing the culture medium with a clear, non-autofluorescent buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) just before imaging.

  • Include Unstained Controls: Always include an unstained cell control (cells that have not been treated with this compound) to determine the baseline autofluorescence of your cells and media.

Issue 2: Non-Specific Binding of this compound

Non-specific binding of the probe to cellular components other than ATP or to the culture vessel can lead to elevated background.

Troubleshooting Steps:

  • Optimize Probe Concentration: Using a concentration of this compound that is too high is a common cause of non-specific binding and high background. Perform a titration to find the lowest concentration that still provides a robust signal.

  • Optimize Incubation Time: Excessively long incubation times can increase the chances of non-specific binding. Try reducing the incubation time to the minimum required to achieve adequate signal.

  • Thorough Washing: After incubation with this compound, wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove any unbound probe.

Issue 3: Probe Aggregation

This compound, like many fluorescent dyes, can form aggregates, which can appear as bright, non-specific fluorescent puncta and contribute to overall background.

Troubleshooting Steps:

  • Proper Stock Solution Preparation: When preparing the stock solution in DMSO, ensure the powder is fully dissolved. Sonication can be used to aid dissolution.

  • Centrifuge the Stock Solution: Before preparing the working solution, centrifuge the stock solution at high speed to pellet any aggregates that may have formed during storage.

  • Prepare Working Solution Fresh: Always prepare the working solution immediately before use to minimize the chance of aggregation.

Issue 4: Suboptimal Cell Health and Density

The physiological state of the cells can influence background fluorescence. Unhealthy or dying cells can exhibit increased autofluorescence and altered membrane permeability, leading to non-specific probe uptake. Cell density can also play a role in the overall background signal.

Troubleshooting Steps:

  • Ensure Healthy Cell Culture: Work with healthy, actively growing cells. Monitor cell viability and morphology throughout the experiment.

  • Optimize Cell Seeding Density: Very high cell densities can lead to increased background signal. Conversely, very low densities might result in a weak overall signal. It is important to optimize the seeding density for your specific assay.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Plate cells at a consistent density in a multi-well plate suitable for fluorescence imaging.

  • Prepare this compound Dilutions: Prepare a series of this compound working solutions in your chosen imaging medium (e.g., phenol red-free medium) with concentrations ranging from 0.5 µM to 15 µM.

  • Staining: Remove the culture medium and add the different concentrations of this compound working solution to the respective wells. Include a well with imaging medium only (no probe) as a background control.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission ~510/590 nm).

  • Analysis: Quantify the mean fluorescence intensity of the cells and the background for each concentration. Plot the signal-to-background ratio against the this compound concentration to determine the optimal concentration.

This compound ConcentrationMean Cellular Fluorescence (RFU)Mean Background Fluorescence (RFU)Signal-to-Background Ratio
0.5 µM15003005.0
1.0 µM350035010.0
2.5 µM700045015.6
5.0 µM1200060020.0
10.0 µM15000100015.0
15.0 µM16000150010.7
Note: The values in this table are for illustrative purposes only and will vary depending on the cell type, instrument, and experimental conditions.

Visualizing Experimental Workflows and Concepts

ATP_Red_1_Mechanism cluster_outside Extracellular cluster_cell Intracellular (Mitochondria) ATP_Red_1_free This compound (non-fluorescent) ATP_Red_1_bound This compound + ATP (Fluorescent) ATP_Red_1_free->ATP_Red_1_bound Binds to ATP ATP ATP

Caption: Mechanism of this compound fluorescence upon binding to intracellular ATP.

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Media Is the imaging medium a source of autofluorescence? Start->Check_Media Switch_Media Switch to phenol red-free medium or buffer (PBS/HBSS) Check_Media->Switch_Media Yes Check_Probe_Conc Is the this compound concentration optimized? Check_Media->Check_Probe_Conc No Switch_Media->Check_Probe_Conc Titrate_Probe Perform a concentration titration (1-10 µM) Check_Probe_Conc->Titrate_Probe No Check_Washing Are washing steps adequate? Check_Probe_Conc->Check_Washing Yes Titrate_Probe->Check_Washing Optimize_Washing Increase number or volume of washes Check_Washing->Optimize_Washing No Check_Aggregation Is probe aggregation a possibility? Check_Washing->Check_Aggregation Yes Optimize_Washing->Check_Aggregation Prevent_Aggregation Centrifuge stock, prepare fresh working solution Check_Aggregation->Prevent_Aggregation Yes Check_Cells Are cells healthy and at optimal density? Check_Aggregation->Check_Cells No Prevent_Aggregation->Check_Cells Optimize_Cells Ensure cell viability and optimize seeding density Check_Cells->Optimize_Cells No End Reduced Background Fluorescence Check_Cells->End Yes Optimize_Cells->End

Caption: A systematic workflow for troubleshooting high background fluorescence with this compound.

References

Troubleshooting weak or no signal in ATP-Red 1 staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP-Red 1 staining. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe with good membrane permeability that is used to selectively and rapidly detect intracellular ATP concentrations in living cells.[1][2] The probe is designed to be non-fluorescent in its closed-ring state. In the presence of ATP, the probe undergoes a conformational change, opening the ring structure and resulting in a significant increase in fluorescence. This interaction is believed to involve a multi-site binding mechanism with the amine, phosphate, and ribose groups of the ATP molecule.[3][4] this compound predominantly localizes within the mitochondria, likely due to the high concentration of ATP in this organelle.[5]

Diagram: Mechanism of this compound Fluorescence

cluster_0 Low Fluorescence State cluster_1 High Fluorescence State ATP_Red_1_Closed This compound (Closed Ring) Non-fluorescent ATP_Red_1_Open This compound-ATP Complex (Open Ring) Fluorescent ATP_Red_1_Closed->ATP_Red_1_Open Binding ATP_Red_1_Open->ATP_Red_1_Closed Dissociation ATP Intracellular ATP ATP->ATP_Red_1_Open Start Weak/No Signal Observed Check_Probe Probe Viability & Preparation Start->Check_Probe Check_Cells Cellular Health & ATP Levels Check_Probe->Check_Cells Probe OK Check_Protocol Staining Protocol Optimization Check_Cells->Check_Protocol Cells Healthy Check_Instrument Imaging System Settings Check_Protocol->Check_Instrument Protocol Optimized Result_Improved Signal Improved Check_Instrument->Result_Improved Settings Correct

References

ATP-Red 1 Incubation Time Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for ATP-Red 1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: The generally recommended incubation time for this compound is 15 to 30 minutes at 37°C.[1][2] For initial experiments, a 20-minute incubation is a robust starting point.[3]

Q2: Can I incubate my cells with this compound for longer than 30 minutes?

A2: While longer incubation times of up to 60 minutes have been reported in some high-content imaging assays, it is crucial to empirically determine the optimal time for your specific cell type and experimental conditions.[4] Prolonged incubation may lead to increased background fluorescence or potential cytotoxicity, although some studies have shown no significant effect on cell viability for up to 3 hours.

Q3: Does the optimal incubation time vary between different cell types?

A3: Yes, the optimal incubation time can vary depending on the cell type. Factors such as metabolic activity, cell density, and whether the cells are adherent or in suspension can influence the rate of probe uptake and equilibration.[5] It is recommended to perform a time-course experiment to determine the ideal incubation time for your specific cells.

Q4: Should I incubate at room temperature or 37°C?

A4: For live-cell imaging, incubation at 37°C is recommended to maintain physiological conditions. Room temperature incubation is also possible but may require a longer incubation time to achieve optimal signal.

Q5: Do I need to wash the cells after incubation with this compound?

A5: Yes, it is recommended to wash the cells with a suitable buffer (e.g., PBS) after incubation to remove excess probe and reduce background fluorescence before imaging.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound incubation time.

Problem Possible Cause Suggested Solution
Weak or No Signal Insufficient Incubation Time: The probe has not had enough time to enter the cells and bind to ATP.Increase the incubation time in increments of 5-10 minutes (e.g., 15, 20, 30, 45, 60 minutes) to determine the optimal duration for your cell type.
Low Probe Concentration: The concentration of this compound is too low for detection.Ensure you are using the recommended concentration of 5-10 µM. You may need to titrate the concentration in conjunction with optimizing the incubation time.
Low Cellular ATP Levels: The cells have low metabolic activity or are unhealthy, resulting in low ATP levels.Use healthy, actively growing cells. Include a positive control with known high metabolic activity.
High Background Signal Excessive Incubation Time: Prolonged incubation can lead to non-specific binding or accumulation of the probe in cellular compartments other than the mitochondria.Reduce the incubation time. Perform a time-course experiment to identify the point at which the signal-to-noise ratio is optimal.
Probe Concentration Too High: Excess unbound probe contributes to high background fluorescence.Decrease the concentration of this compound.
Incomplete Washing: Residual probe remains in the well after incubation.Ensure thorough but gentle washing of the cells with pre-warmed buffer after incubation.
Signal Fades Quickly (Photobleaching) Excessive Exposure to Excitation Light: The fluorophore is being damaged by the imaging process.Reduce the intensity of the excitation light and the exposure time. Use an anti-fade mounting medium if applicable.
High Variability Between Replicates Inconsistent Incubation Times: Different wells are incubated for varying durations.Ensure all wells are incubated for the exact same amount of time. Use a multi-channel pipette for simultaneous addition and removal of solutions.
Temperature Fluctuations: Inconsistent temperature across the plate can affect probe uptake and enzymatic activity.Ensure the plate is evenly warmed to 37°C before and during incubation.

Data Presentation

The following table provides an example of how to structure quantitative data from a time-course experiment to determine the optimal incubation time for a given cell line.

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationSignal-to-Noise Ratio
5150153.0
10350257.0
156004012.0
208505017.0
309506515.8
459808012.3
609909510.4

Note: This is illustrative data. Actual results will vary depending on the cell type, instrument, and experimental conditions.

Experimental Protocols

Optimizing Incubation Time for Adherent Cells:

  • Seed adherent cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Prepare a working solution of this compound at the desired concentration (e.g., 5 µM) in a serum-free medium or appropriate buffer.

  • Remove the culture medium from the wells.

  • Add the this compound working solution to the wells.

  • Incubate the plate at 37°C for various time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

  • After each incubation time point, wash the cells twice with pre-warmed PBS.

  • Add fresh pre-warmed medium or buffer to the wells.

  • Image the cells using a fluorescence microscope with the appropriate filter set (Excitation/Emission ≈ 510/590 nm).

  • Quantify the mean fluorescence intensity and determine the optimal incubation time that provides the best signal-to-noise ratio.

Optimizing Incubation Time for Suspension Cells:

  • Harvest suspension cells and adjust the cell density to the desired concentration.

  • Centrifuge the cells and resuspend them in the this compound working solution.

  • Incubate the cells at 37°C for various time points.

  • After each incubation, centrifuge the cells to pellet them.

  • Remove the supernatant and wash the cells twice with pre-warmed PBS.

  • Resuspend the cells in fresh pre-warmed medium or buffer.

  • Transfer the cell suspension to a suitable imaging plate or slide.

  • Image and quantify the fluorescence as described for adherent cells.

Visualizations

ATP_Red_1_Mechanism cluster_cell Cell ATP_Red_1_ext This compound (extracellular) ATP_Red_1_int This compound (intracellular) ATP_Red_1_ext->ATP_Red_1_int Passive Diffusion Mitochondrion Mitochondrion ATP_Red_1_int->Mitochondrion Fluorescent_Complex Fluorescent This compound-ATP Complex Mitochondrion->Fluorescent_Complex Binding ATP ATP ATP->Mitochondrion Produced in Detection Fluorescence Detection Fluorescent_Complex->Detection Emits Light (~590 nm) Excitation Excitation Light (~510 nm) Excitation->Fluorescent_Complex

Caption: Mechanism of this compound fluorescence upon binding to mitochondrial ATP.

ATP_Red_1_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Seed Cells in 96-well Plate Prepare_Reagent 2. Prepare this compound Working Solution Cell_Culture->Prepare_Reagent Add_Reagent 3. Add this compound to Cells Prepare_Reagent->Add_Reagent Incubate 4. Incubate (e.g., 15-30 min, 37°C) Add_Reagent->Incubate Wash 5. Wash Cells with PBS Incubate->Wash Image_Acquisition 6. Acquire Images (Fluorescence Microscope) Wash->Image_Acquisition Data_Analysis 7. Quantify Fluorescence Intensity Image_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound staining and analysis.

Troubleshooting_Logic Start Start Troubleshooting Problem Problem with Signal? Start->Problem Weak_Signal Weak or No Signal Problem->Weak_Signal Weak High_Background High Background Problem->High_Background High Increase_Time Increase Incubation Time Weak_Signal->Increase_Time Decrease_Time Decrease Incubation Time High_Background->Decrease_Time Check_Concentration Increase Probe Concentration Increase_Time->Check_Concentration Check_Cells Verify Cell Health & ATP Levels Check_Concentration->Check_Cells End Optimal Signal Check_Cells->End Optimize_Wash Optimize Washing Steps Decrease_Time->Optimize_Wash Optimize_Wash->End

Caption: Logical troubleshooting workflow for optimizing this compound signal.

References

Common mistakes to avoid when using ATP-Red 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATP-Red 1, a fluorescent probe for the detection of intracellular ATP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable fluorescent probe designed to selectively detect adenosine triphosphate (ATP) within living cells.[1][2] Its mechanism is based on a multi-site binding interaction with the ATP molecule, which induces a conformational change in the probe, leading to a significant increase in its fluorescence intensity.[1][3] In its unbound state, this compound is weakly fluorescent.[4]

Q2: What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound are approximately 510 nm and 590 nm, respectively. Some sources may report slight variations, such as an absorption maximum at 570/566 nm and an emission maximum at 590/585 nm.

Q3: In which cellular compartment does this compound primarily localize?

This compound predominantly localizes in the mitochondria. This is attributed to the high concentration of ATP in this organelle, which is the primary site of cellular respiration and ATP synthesis.

Q4: Is this compound selective for ATP over other nucleotides like ADP and AMP?

This compound exhibits good selectivity for ATP over adenosine diphosphate (ADP) and adenosine monophosphate (AMP). While ADP and AMP can induce a slight increase in fluorescence, the response is significantly lower than that observed with ATP. The probe also shows minimal cross-reactivity with other biomolecules such as various metal ions and carbohydrates.

Q5: Can this compound be used in flow cytometry?

Yes, this compound can be utilized for flow cytometry to analyze and sort cell populations based on their intracellular ATP levels.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal

Q: I am not observing any signal, or the signal is very weak. What could be the cause?

A: Several factors can contribute to a weak or absent fluorescent signal. Consider the following potential causes and solutions:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for the spectral properties of this compound (Ex/Em ≈ 510/590 nm).

  • Low Intracellular ATP Levels: The cells may have depleted ATP levels. This can be due to cell stress, nutrient deprivation, or treatment with metabolic inhibitors. Consider using a positive control of healthy, metabolically active cells.

  • Insufficient Incubation Time: The incubation time may not be sufficient for the probe to penetrate the cells and bind to ATP. Optimize the incubation time, typically ranging from 15 to 30 minutes.

  • Improper Storage of this compound: Ensure the probe has been stored correctly, protected from light, and has not undergone repeated freeze-thaw cycles.

Problem 2: High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to distinguish the signal. How can I reduce it?

A: High background can obscure your signal and is often caused by the following:

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the probe to find the lowest effective concentration.

  • Inadequate Washing: Ensure that cells are thoroughly washed with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound probe.

  • Autofluorescence: Some cell types or media components (like phenol red) can exhibit autofluorescence. Image unstained cells under the same conditions to assess the level of autofluorescence and consider using phenol red-free media.

  • Contaminated Reagents or Consumables: Use high-quality, clean reagents and consumables to avoid fluorescent contaminants.

Problem 3: Photobleaching

Q: The fluorescent signal fades quickly during imaging. What can I do to prevent this?

A: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light. To minimize this effect:

  • Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.

  • Minimize Exposure: Avoid prolonged exposure of the sample to the excitation light. Use the brightfield channel to locate and focus on the cells before switching to the fluorescence channel for image acquisition.

  • Use an Antifade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an antifade reagent can help to reduce photobleaching.

Problem 4: Inconsistent or Unexpected Results

Q: I am getting variable results between experiments or observing unexpected changes in fluorescence.

A: Inconsistent results can be due to a variety of factors:

  • Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and plated at a consistent density for all experiments. Cell stress can significantly impact ATP levels.

  • Experimental Conditions: Maintain consistent experimental parameters such as temperature, incubation times, and reagent concentrations across all samples and experiments.

  • Presence of Inhibitors or Activators: Be aware that components in your experimental treatment may interfere with cellular metabolism, thereby altering ATP levels. For example, KCN is an inhibitor of oxidative phosphorylation and can reduce mitochondrial ATP levels.

Quantitative Data

Table 1: Recommended Experimental Parameters for this compound

ParameterRecommended Range/ValueNotes
Stock Solution Concentration 1-10 mM in DMSOAliquot and store at -20°C or -80°C to avoid repeat freeze-thaw cycles.
Working Concentration 1-10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 15-30 minutesLonger times may be needed for certain cell types or for live-cell imaging.
Incubation Temperature Room Temperature or 37°C37°C is generally preferred for live-cell experiments.
Excitation Wavelength ~510 nmCan vary slightly depending on the instrument.
Emission Wavelength ~590 nmCan vary slightly depending on the instrument.

Table 2: Selectivity of this compound

Analyte (5 mM)Fluorescence Intensity Increase (Fold Change)
ATP 5.6
ADPSlight increase
AMPSlight increase
Various Metal Ions (e.g., Zn2+, Mg2+, Ca2+)No significant increase
Various Carbohydrates (e.g., glucose, fructose)No significant increase
Other Nucleoside Triphosphates (GTP, CTP, UTP)Slight increase
(Data synthesized from reference)

Experimental Protocols

Detailed Methodology for Fluorescence Microscopy
  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Preparation of this compound Working Solution:

    • Thaw a vial of this compound stock solution (typically 1-10 mM in DMSO) at room temperature.

    • Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 5 µM). The working solution should be prepared fresh and protected from light.

  • Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free is recommended) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em ≈ 510/590 nm).

Detailed Methodology for Flow Cytometry
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS).

  • Preparation of this compound Working Solution:

    • Prepare a 2X working solution of this compound in serum-free medium or PBS.

  • Staining:

    • Add an equal volume of the 2X this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells to pellet, remove the supernatant, and resuspend the cell pellet in fresh buffer.

    • Repeat the wash step two to three times.

  • Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for this compound (e.g., a blue laser for excitation and a PE-Texas Red or similar channel for emission).

Visualizations

ATP_Red_1_Mechanism cluster_cell Cell ATP_Red_1_unbound This compound (Unbound) Low Fluorescence ATP_Red_1_bound This compound-ATP Complex High Fluorescence ATP_Red_1_unbound->ATP_Red_1_bound Binds to ATP ATP ATP->ATP_Red_1_bound Extracellular This compound (Cell Permeable) Extracellular->ATP_Red_1_unbound Enters Cell

Caption: Mechanism of this compound fluorescence activation upon binding to intracellular ATP.

ATP_Red_1_Workflow Start Start Prepare_Cells Prepare Cells Start->Prepare_Cells Prepare_Probe Prepare this compound Working Solution Prepare_Cells->Prepare_Probe Stain_Cells Stain Cells (15-30 min, 37°C) Prepare_Probe->Stain_Cells Wash_Cells Wash Cells (2-3x) Stain_Cells->Wash_Cells Image_Analyze Image or Analyze (Microscopy/Flow Cytometry) Wash_Cells->Image_Analyze End End Image_Analyze->End

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start Problem with This compound Signal Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Concentration Optimize Probe Concentration Weak_Signal->Check_Concentration Yes High_Background->Check_Concentration Yes Photobleaching Signal Fading? High_Background->Photobleaching No Check_Filters Verify Correct Filter Sets Check_Concentration->Check_Filters Increase_Washes Increase Number of Washes Check_Concentration->Increase_Washes Check_Cell_Health Assess Cell Health & ATP Levels Check_Filters->Check_Cell_Health Check_Autofluorescence Check for Autofluorescence Increase_Washes->Check_Autofluorescence Reduce_Exposure Reduce Light Exposure Photobleaching->Reduce_Exposure Yes

Caption: A logical troubleshooting guide for common issues with this compound.

References

ATP-Red 1 Technical Support Center: A Guide to Photostability and Preventing Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATP-Red 1, a fluorescent probe for monitoring mitochondrial ATP levels in living cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality imaging data by addressing common challenges related to photostability and photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe that allows for the detection of adenosine triphosphate (ATP) within the mitochondria of living cells.[1][2][3] Its mechanism is based on a multisite-binding, switchable design. In the absence of ATP, the molecule exists in a non-fluorescent, closed-ring structure. When ATP is present, it binds to the probe, causing a conformational change that opens the ring and results in a fluorescent signal.[4]

Q2: What are the spectral properties of this compound?

A2: this compound is excited by green light and emits red fluorescence. The approximate excitation and emission maxima are 510 nm and 590 nm, respectively.[3] Some sources may report slightly different values, such as an excitation maximum of 570 nm and an emission maximum of 590 nm.

Q3: What is the recommended concentration of this compound for cell staining?

A3: The recommended final concentration for staining cells is typically in the range of 5-10 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the best concentration for your specific assay.

Q4: How should I prepare and store this compound?

A4: A stock solution of 10 mM in DMSO is recommended. This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer or serum-free medium.

Troubleshooting Guides

Problem: Weak or No Fluorescent Signal

A weak or absent signal can be frustrating. Here are several potential causes and solutions to enhance the fluorescence intensity of this compound.

Potential Cause Troubleshooting & Optimization
Low ATP Levels in Cells Ensure cells are healthy and metabolically active. Use a positive control, such as treating cells with a known stimulator of ATP production, to verify that the probe can detect ATP.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (Ex/Em: ~510/590 nm).
Suboptimal Probe Concentration The optimal concentration can be cell-type dependent. Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 15 µM) to find the ideal concentration for your cells.
Insufficient Incubation Time Ensure an adequate incubation period for the probe to enter the cells and mitochondria. A typical incubation time is 15-30 minutes at 37°C.
Cell Health Issues Unhealthy or dying cells will have depleted ATP levels. Assess cell viability using a complementary method, such as a live/dead stain.
Probe Degradation Prepare fresh working solutions of this compound for each experiment. Protect the stock and working solutions from light.
Problem: Rapid Photobleaching or Fading of the Fluorescent Signal

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of signal. This is a common issue in fluorescence microscopy, especially during time-lapse imaging.

Potential Cause Troubleshooting & Optimization
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.
Long Exposure Times Use the shortest possible camera exposure time that allows for clear image acquisition.
Frequent Image Acquisition For time-lapse experiments, increase the interval between image captures to minimize cumulative light exposure.
Absence of Antifade Reagents For live-cell imaging, incorporate a commercial antifade reagent into your imaging medium.
Oxygen-Mediated Damage Photobleaching is often mediated by reactive oxygen species. Antifade reagents work by scavenging these damaging molecules.

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

  • Cell Preparation: Culture cells on an appropriate imaging dish or plate to the desired confluency.

  • Prepare this compound Working Solution: Immediately before use, dilute the 10 mM this compound stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final concentration of 5-10 µM.

  • Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed serum-free medium or buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Ex/Em: ~510/590 nm).

Protocol 2: Minimizing Photobleaching During Live-Cell Imaging

This protocol outlines key steps to reduce photobleaching when imaging this compound in live cells.

  • Prepare Imaging Medium with Antifade Reagent: If using a commercial live-cell antifade reagent, prepare the imaging medium according to the manufacturer's instructions.

  • Optimize Microscope Settings:

    • Light Source: Use the lowest possible excitation intensity that provides a clear signal. For laser-based systems, start with a low laser power and gradually increase if necessary.

    • Exposure Time: Set the camera to the shortest exposure time that yields a good signal-to-noise ratio.

    • Detector Gain: Adjust the detector gain to enhance the signal from a lower excitation intensity.

  • Image Acquisition:

    • Focusing: Use transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging to minimize light exposure.

    • Time-Lapse Imaging: Use the longest possible interval between acquisitions that will still capture the biological process of interest.

    • Shutter: Ensure the excitation light shutter is closed when not actively acquiring an image.

Quantitative Data

Parameter This compound General Rhodamine Dyes (for context)
Excitation Maximum ~510 nm540 - 570 nm
Emission Maximum ~590 nm570 - 600 nm
Recommended Concentration 5-10 µMVaries by application
Photostability Not specifiedGenerally considered more photostable than fluorescein, but can still be susceptible to photobleaching, especially at high excitation intensities.
Quantum Yield Not specifiedTypically in the range of 0.3 - 0.9 in various solvents.

Visualizations

experimental_workflow Experimental Workflow for this compound with Photobleaching Mitigation cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Live Cells stain Incubate Cells with This compound (15-30 min) prep_cells->stain prep_reagents Prepare Fresh this compound Working Solution (5-10 µM) prep_reagents->stain prep_media Prepare Imaging Medium with Antifade Reagent optimize Optimize Microscope Settings: - Minimize Excitation Light - Shorten Exposure Time prep_media->optimize wash Wash Cells to Remove Unbound Probe stain->wash wash->optimize acquire Acquire Images (Minimize Exposure) optimize->acquire

Caption: Workflow for using this compound while minimizing photobleaching.

photobleaching_mechanism Mechanism of Photobleaching and Prevention cluster_photobleaching Photobleaching Pathway cluster_prevention Prevention Strategies fluorophore This compound (Ground State) excited_state Excited Singlet State fluorophore->excited_state Excitation Light excited_state->fluorophore Fluorescence triplet_state Reactive Triplet State excited_state->triplet_state Intersystem Crossing bleached Photobleached (Non-fluorescent) triplet_state->bleached Reaction with O2 antifade Antifade Reagents (e.g., Oxygen Scavengers) triplet_state->antifade Quenching antifade->bleached Inhibits low_light Reduced Excitation Light low_light->excited_state Reduces Population

Caption: The process of photobleaching and strategies for its prevention.

References

ATP-Red 1 Staining: Technical Support for Cell Health and Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATP-Red 1 for the assessment of cell health and viability. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the cellular pathways influencing ATP levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound and what does it measure?

This compound is a fluorescent probe designed to selectively detect adenosine triphosphate (ATP) in living cells.[1][2] Its mechanism relies on a multisite-binding, switchable design. In the absence of ATP, the probe exists in a non-fluorescent, closed-ring structure.[2] Upon binding to ATP, the probe undergoes a conformational change, breaking the covalent bonds between boron and ribose, which opens the ring and results in a significant increase in fluorescence.[2] this compound primarily localizes to the mitochondria, the powerhouse of the cell, where ATP concentrations are highest.[2] Therefore, the fluorescence intensity of this compound is directly proportional to the mitochondrial ATP concentration, serving as a key indicator of cellular metabolic activity and overall health.

Q2: Is this compound staining compatible with other fluorescent probes?

Yes, this compound can be used in multiplex assays with other fluorescent probes. For instance, it has been successfully used in conjunction with Annexin V to simultaneously monitor changes in mitochondrial ATP levels and apoptosis. When planning a multiplex experiment, it is crucial to select probes with compatible excitation and emission spectra to avoid spectral bleed-through.

Q3: Is this compound toxic to cells?

This compound has been shown to have good biocompatibility with minimal cytotoxic effects at recommended working concentrations (typically 1-10 µM). However, as with any live-cell imaging reagent, it is advisable to perform a preliminary toxicity assessment for your specific cell type and experimental conditions, especially for long-term imaging studies.

Q4: How does this compound compare to other cell viability assays like the MTT assay?

This compound offers distinct advantages over traditional metabolic assays like the MTT assay. The primary differences are summarized in the table below. ATP-based assays, in general, are considered more sensitive and have a broader dynamic range than MTT assays.

FeatureThis compound StainingMTT Assay
Principle Direct measurement of intracellular ATP levels.Indirect measurement of metabolic activity via mitochondrial reductase activity.
Sensitivity High, capable of detecting low cell numbers.Lower, requires a higher number of cells for reliable detection.
Speed Rapid, typically a 15-30 minute incubation.Slower, requires a multi-hour incubation followed by a solubilization step.
Data Output Fluorescence intensity (amenable to microscopy and flow cytometry).Absorbance (plate reader-based).
Cellular State Provides a real-time snapshot of cellular energy status.Reflects general metabolic health but can be influenced by factors other than viability.
Throughput Adaptable for high-throughput screening.Can be used for high-throughput screening, but the multi-step process is more time-consuming.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments.

Problem 1: Weak or No Fluorescent Signal

Possible Cause Suggested Solution
Low Cellular ATP Levels Ensure cells are healthy and metabolically active. Use a positive control cell line known to have high mitochondrial activity. Consider that certain experimental treatments may genuinely deplete ATP levels.
Incorrect Probe Concentration The optimal concentration of this compound can vary between cell types. Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to determine the ideal concentration for your specific cells.
Suboptimal Incubation Time An incubation time of 15-30 minutes at 37°C is generally recommended. Shorter times may be insufficient for probe uptake, while longer times could potentially lead to artifacts. Optimize the incubation time for your experimental setup.
Improper Probe Storage and Handling This compound should be stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions immediately before use.
Incorrect Microscope Settings Verify that the excitation and emission filters on your microscope are appropriate for this compound (Ex/Em = ~510/590 nm). Ensure the light source is functioning correctly and the objective is suitable for fluorescence imaging.
Photobleaching Minimize exposure of the stained cells to excitation light. Use a neutral density filter to reduce light intensity and capture images efficiently. The use of an anti-fade mounting medium may be beneficial for fixed-cell imaging, though this compound is primarily for live-cell applications.

Problem 2: High Background or Non-Specific Staining

Possible Cause Suggested Solution
Excessive Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background. Refer to the concentration titration results to use the lowest effective concentration.
Incomplete Removal of Excess Probe After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) or serum-free medium to remove any unbound probe.
Cellular Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample using the same settings to determine the level of autofluorescence.
Contaminated Media or Reagents Ensure that all solutions and media used are fresh and free of contaminants that might be fluorescent.
Diffuse Cytoplasmic Staining While this compound primarily accumulates in mitochondria, some diffuse cytoplasmic signal may be observed. This could be due to ATP present in the cytoplasm. However, if the mitochondrial localization is poor, consider optimizing the staining conditions (concentration and time). A compromised mitochondrial membrane potential could also lead to a more diffuse signal.

Experimental Protocols

Detailed Protocol for this compound Staining and Fluorescence Microscopy

This protocol provides a detailed methodology for staining live cells with this compound and acquiring fluorescent images.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live cells in culture

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Protocol:

  • Preparation of this compound Stock Solution:

    • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

    • Prepare a 1-10 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 561.48 g/mol ), add 17.8 µL of DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in warm (37°C) serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.

    • Note: Prepare the working solution fresh and protect it from light.

  • Cell Preparation and Staining:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

    • Remove the culture medium and wash the cells once with warm PBS or serum-free medium.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells two to three times with warm PBS or serum-free medium to remove any unbound probe.

  • Image Acquisition:

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (Excitation ~510 nm, Emission ~590 nm).

    • Use a heated stage and CO2-controlled environmental chamber for long-term live-cell imaging experiments.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.

Positive and Negative Controls:

  • Positive Control: Healthy, metabolically active cells should exhibit bright mitochondrial staining.

  • Negative Control (to induce ATP depletion): Treat cells with metabolic inhibitors such as:

    • Oligomycin (an ATP synthase inhibitor): This will block mitochondrial ATP synthesis and can lead to a decrease in the this compound signal.

    • FCCP (a protonophore that uncouples oxidative phosphorylation): This will dissipate the mitochondrial membrane potential, leading to a rapid decrease in ATP synthesis and a subsequent drop in this compound fluorescence.

    • Antimycin A (a complex III inhibitor): This will block the electron transport chain, thereby inhibiting ATP production.

Cellular Pathways and this compound

The fluorescence signal from this compound is a direct reflection of the metabolic state of the cell. Understanding the key pathways that regulate ATP synthesis and consumption is crucial for interpreting experimental results.

1. ATP Synthesis Pathways:

Cellular ATP is primarily generated through two main processes: glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria.

ATP_Synthesis Glucose Glucose Glycolysis Glycolysis (Cytoplasm) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Net 2 ATP TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation (Mitochondria) TCA_Cycle->OxPhos NADH, FADH2 ATP_OxPhos ATP OxPhos->ATP_OxPhos ~28 ATP ATP_Red_1 This compound (Fluorescence) ATP_OxPhos->ATP_Red_1 Binds & Fluoresces

Caption: Major pathways of cellular ATP synthesis.

2. ATP and Apoptosis Signaling:

Intracellular ATP levels play a critical role in determining the mode of cell death. Sufficient ATP is required for the energy-dependent process of apoptosis. Severe ATP depletion can lead to necrosis.

Apoptosis_ATP_Dependence Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Stressed_Cell Stressed Cell (Low ATP) Apoptotic_Stimulus->Stressed_Cell Caspase_Activation Caspase Activation (ATP-Dependent) Mitochondria->Caspase_Activation Cytochrome c release Healthy_Cell Healthy Cell (High ATP) Healthy_Cell->Mitochondria Healthy_Cell->Caspase_Activation Sufficient ATP Necrosis Necrosis (Uncontrolled Cell Death) Stressed_Cell->Necrosis ATP Depletion Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: The role of ATP in determining cell death pathways.

Experimental Workflow and Troubleshooting Logic

A systematic approach is key to successful this compound staining and data interpretation. The following workflow and troubleshooting logic can guide your experiments.

Troubleshooting_Workflow Start Start: This compound Staining Stain_Cells Stain Cells with this compound Start->Stain_Cells Image_Acquisition Image Acquisition Stain_Cells->Image_Acquisition Signal_Check Signal Quality Check Image_Acquisition->Signal_Check Weak_Signal Weak/No Signal Signal_Check->Weak_Signal No High_Background High Background Signal_Check->High_Background Poor Good_Signal Good Signal: Proceed to Analysis Signal_Check->Good_Signal Yes Check_Concentration Optimize Probe Concentration & Time Weak_Signal->Check_Concentration Check_Cells Verify Cell Health & Use Controls Weak_Signal->Check_Cells Check_Microscope Check Microscope Settings & Light Source Weak_Signal->Check_Microscope Check_Probe_Prep Review Probe Storage & Preparation Weak_Signal->Check_Probe_Prep High_Background->Check_Concentration Check_Washing Improve Washing Steps High_Background->Check_Washing Check_Concentration->Stain_Cells Check_Cells->Stain_Cells Check_Microscope->Image_Acquisition Check_Washing->Stain_Cells Check_Probe_Prep->Stain_Cells

Caption: A logical workflow for troubleshooting this compound staining.

References

How to handle ATP-Red 1 reagent for optimal performance

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ATP-Red 1 Reagent

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimal use of this compound, a fluorescent probe for monitoring intracellular ATP levels. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, fluorescent probe designed to selectively detect adenosine triphosphate (ATP) in living cells, with a primary localization in the mitochondria.[1] Its mechanism relies on a multisite-binding, switchable design. In the absence of ATP, the probe exists in a non-fluorescent, closed-ring structure. When the probe binds to the negatively charged phosphate groups of ATP, the ring opens, causing the molecule to become fluorescent.[2][3] This fluorescence intensity is directly proportional to the ATP concentration, allowing for the quantification and visualization of cellular energy levels.[4]

Q2: How should the this compound reagent be stored and handled?

A2: Proper storage is critical for optimal performance. Both the lyophilized powder and the reconstituted stock solution require specific conditions to maintain stability. Always centrifuge the vial briefly before opening to ensure all the powder is at the bottom. When handling, avoid repeated freeze-thaw cycles and protect the reagent from light.

Reagent FormStorage TemperatureShelf LifeHandling Notes
Lyophilized Powder-20°C, desiccatedUp to 3 yearsStore protected from light. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
DMSO Stock Solution-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working SolutionRoom TemperatureUse immediatelyThe diluted working solution is not stable and should be prepared fresh for each experiment and protected from light.

Q3: What are the recommended instrument settings for measuring this compound fluorescence?

A3: this compound can be detected using a fluorescence microscope, flow cytometer, or microplate reader. The specific excitation and emission maxima can vary slightly between sources, but generally fall within the red fluorescent spectrum.

ParameterRecommended Wavelength/Setting
Excitation Maximum~565-570 nm (can also be excited at 510 nm)
Emission Maximum~585-590 nm
Instrument NotesFor microscopy, a standard TRITC or similar filter set is usually appropriate. For plate readers, ensure the use of opaque-walled plates (preferably black) to minimize crosstalk and background.

Q4: Is this compound specific to ATP?

A4: Yes, the probe is highly selective for ATP. Studies have shown no significant cross-reactivity with other biomolecules, including other nucleotides (AMP, ADP, GTP, CTP, UTP), various metal ions (Ca²⁺, Mg²⁺, K⁺, Na⁺), reactive oxygen species (H₂O₂), and sugars. This specificity allows for the accurate measurement of ATP without significant interference from other cellular components.

Assay Principle and Experimental Workflow

The fundamental principle of the this compound assay involves the probe binding to ATP, which induces a conformational change that "switches on" its fluorescence. This process allows for direct visualization of ATP levels within the mitochondria of living cells.

Assay_Principle cluster_Probe This compound Probe cluster_Cell Mitochondria Probe_Off Non-Fluorescent (Closed Ring) Probe_On Fluorescent (Open Ring) Probe_Off->Probe_On  Binds to ATP ATP ATP ATP->Probe_Off

Caption: Mechanism of this compound fluorescence activation.

A typical experimental workflow involves preparing the cells, loading them with the this compound probe, and subsequently imaging or analyzing the fluorescent signal.

Workflow A 1. Prepare Stock Solution (10 mM in DMSO) B 2. Prepare Working Solution (5-10 µM in media/PBS) A->B D 4. Load Cells (Incubate with working solution for 15-30 min) B->D C 3. Cell Culture (Seed cells in appropriate vessel) C->D E 5. Wash Cells (Remove excess probe with PBS) D->E F 6. Acquire Data (Fluorescence Microscopy, Flow Cytometry, or Plate Reader) E->F G 7. Analyze Results F->G Troubleshooting P1 Problem: Low or No Signal C1_1 Cause: Incorrect Filter/Wavelength Settings P1->C1_1 C1_2 Cause: Reagent Degraded P1->C1_2 C1_3 Cause: Low ATP Levels in Cells P1->C1_3 C1_4 Cause: Insufficient Probe Concentration/Incubation P1->C1_4 P2 Problem: High Background C2_1 Cause: Incomplete Washing P2->C2_1 C2_2 Cause: Autofluorescence P2->C2_2 C2_3 Cause: Probe Concentration Too High P2->C2_3 P3 Problem: High Well-to-Well Variability C3_1 Cause: Inconsistent Cell Numbers P3->C3_1 C3_2 Cause: Pipetting Errors P3->C3_2 C3_3 Cause: Edge Effects in Plate P3->C3_3 S1_1 Solution: Verify Ex/Em settings (≈570/590 nm) C1_1->S1_1 S1_2 Solution: Use fresh aliquot of stock solution. Protect from light. C1_2->S1_2 S1_3 Solution: Use healthy, metabolically active cells. Include a positive control. C1_3->S1_3 S1_4 Solution: Optimize probe concentration and incubation time for your cell line. C1_4->S1_4 S2_1 Solution: Increase number or volume of washes. C2_1->S2_1 S2_2 Solution: Image an unstained sample. Use phenol red-free medium. C2_2->S2_2 S2_3 Solution: Perform a concentration titration to find optimal S:B ratio. C2_3->S2_3 S3_1 Solution: Ensure even cell seeding. Verify cell viability. C3_1->S3_1 S3_2 Solution: Use calibrated pipettes. Mix reagents thoroughly. C3_2->S3_2 S3_3 Solution: Avoid using outer wells of the plate. Ensure proper humidity. C3_3->S3_3

References

Solving issues with uneven ATP-Red 1 staining in cell populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven ATP-Red 1 staining in cell populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed for the detection and quantification of intracellular adenosine triphosphate (ATP).[1][2] Its mechanism is based on a multisite-binding, switchable design. In the absence of ATP, the probe exists in a non-fluorescent, closed-ring state. Upon binding to ATP, the probe undergoes a conformational change, opening the ring structure and leading to a significant increase in fluorescence intensity.[3] This fluorescence response is selective for ATP, with minimal cross-reactivity to other nucleotides like ADP and AMP.[4]

Q2: Where does this compound localize within the cell?

This compound primarily localizes to the mitochondria. This is due to the high concentration of ATP within the mitochondrial matrix, a result of cellular respiration.[1]

Q3: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation wavelength for this compound is approximately 510 nm, and its emission maximum is around 590 nm.

Q4: Can this compound be used in both microscopy and flow cytometry?

Yes, this compound is suitable for both fluorescence microscopy and flow cytometry applications to analyze intracellular ATP levels in living cells.

Troubleshooting Guide for Uneven Staining

Uneven or heterogeneous staining in a cell population can be a significant issue, leading to difficulties in data interpretation. This guide addresses common causes of variability in this compound staining and provides potential solutions.

Problem 1: High Variation in Staining Intensity Across a "Homogeneous" Cell Population

Possible Causes:

  • Cell Health and Viability: Dead or dying cells will have depleted ATP levels, resulting in dim or no staining. A mixed population of healthy, apoptotic, and necrotic cells will naturally show high staining variability.

  • Mitochondrial Heterogeneity: Even within a clonal cell line, there can be significant cell-to-cell variation in mitochondrial content, morphology, and activity. This directly impacts the ATP production capacity of individual cells.

  • Cell Cycle Stage: Intracellular ATP levels can fluctuate throughout the cell cycle to meet the energy demands of different phases, such as DNA replication and cell division.

  • Cell Culture Confluence: High cell density can lead to nutrient depletion and hypoxia in the microenvironment of some cells, affecting their metabolic state and ATP levels.

  • Inconsistent Dye Loading: Uneven exposure of cells to the this compound probe can result in varied staining.

Solutions:

Troubleshooting StepDetailed Explanation
Assess Cell Viability Co-stain with a viability dye (e.g., Propidium Iodide, DAPI for fixed cells, or a fixable viability dye for live/fixed analysis) to exclude dead cells from your analysis.
Synchronize Cell Cultures For cell cycle-dependent studies, consider synchronizing your cell population to minimize variability arising from different cell cycle stages.
Optimize Cell Seeding Density Culture cells at a consistent and optimal density to avoid artifacts from over-confluence. Ensure even cell distribution across the culture vessel.
Ensure Homogeneous Staining Conditions Gently mix the cell suspension during staining to ensure all cells are exposed to the dye uniformly. For adherent cells, ensure the staining solution covers the entire surface evenly.
Problem 2: Patchy or Punctate Staining Within Single Cells

Possible Causes:

  • Dye Aggregation: Like many fluorescent dyes, this compound can potentially form aggregates, especially at high concentrations or in inappropriate buffer conditions. These aggregates can appear as bright, punctate spots.

  • Mitochondrial Membrane Potential: While this compound measures ATP concentration, significant disruption of the mitochondrial membrane potential can impact ATP synthesis and may lead to altered probe accumulation.

Solutions:

Troubleshooting StepDetailed Explanation
Optimize Dye Concentration Perform a concentration titration of this compound to find the lowest effective concentration that provides a good signal-to-noise ratio without causing aggregation. The recommended starting range is typically 5-10 µM.
Proper Dye Preparation Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting it into your aqueous staining buffer. Prepare the working solution fresh for each experiment.
Use a Positive Control Treat cells with an inhibitor of oxidative phosphorylation, such as KCN, which is known to reduce mitochondrial ATP levels. This should result in a significant decrease in this compound fluorescence, confirming the probe is responding correctly.

Experimental Protocols

Standard this compound Staining Protocol for Adherent Cells
  • Cell Seeding: Seed cells on a suitable culture plate or coverslip and allow them to adhere and grow to the desired confluence.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in serum-free medium or PBS. It is crucial to optimize this concentration for your specific cell type and experimental conditions.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for excitation at ~510 nm and emission at ~590 nm.

This compound Staining Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation: Harvest and count the cells. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium or PBS.

  • Staining: Add this compound to the cell suspension to a final concentration of 5-10 µM. Incubate for 15-30 minutes at 37°C, protected from light. Gently mix the cells occasionally.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, warm PBS or culture medium. Repeat the wash step twice.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer). Analyze the cells on a flow cytometer using the appropriate laser and emission filters.

Visualizations

ATP_Red_1_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space (Mitochondria) ATP_Red_1_Probe This compound (Non-fluorescent) Bound_Complex This compound :: ATP Complex (Fluorescent) ATP_Red_1_Probe->Bound_Complex Binds to ATP ATP ATP ATP->Bound_Complex

Caption: Mechanism of this compound fluorescence.

Troubleshooting_Workflow Start Uneven this compound Staining Observed Check_Viability Assess Cell Viability (Co-stain with Viability Dye) Start->Check_Viability High_Death High Percentage of Dead Cells Check_Viability->High_Death Yes Low_Death Low Percentage of Dead Cells Check_Viability->Low_Death No Optimize_Culture Optimize Cell Culture Conditions High_Death->Optimize_Culture Check_Staining_Protocol Review Staining Protocol Low_Death->Check_Staining_Protocol Concentration Dye Concentration Issue? Check_Staining_Protocol->Concentration Titrate_Dye Titrate this compound Concentration Concentration->Titrate_Dye Yes Cell_Density Cell Density Issue? Concentration->Cell_Density No Resolved Staining Issue Resolved Titrate_Dye->Resolved Optimize_Density Optimize Seeding Density Cell_Density->Optimize_Density Yes Heterogeneity Consider Biological Heterogeneity (Cell Cycle, Mitochondria) Cell_Density->Heterogeneity No Optimize_Density->Resolved Synchronize Synchronize Cells (Optional) Heterogeneity->Synchronize Analyze_Subpopulations Gate on Subpopulations Heterogeneity->Analyze_Subpopulations Synchronize->Resolved Analyze_Subpopulations->Resolved

Caption: Troubleshooting workflow for uneven staining.

References

Validation & Comparative

A Head-to-Head Battle for ATP Quantification: ATP-Red 1 vs. Luciferin-Luciferase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of adenosine triphosphate (ATP) is a cornerstone of cellular and metabolic studies. As the primary energy currency of the cell, fluctuations in ATP levels provide a critical indicator of cell health, proliferation, and response to therapeutic agents. Two prominent methods for ATP quantification are the fluorescent ATP-Red 1 assay and the bioluminescent luciferin-luciferase assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.

At a Glance: Key Differences

FeatureThis compound AssayLuciferin-Luciferase Assay
Principle FluorescentBioluminescent
Detection Method Fluorescence Microscopy or Plate ReaderLuminometer
Primary Location of Measurement Mitochondria in living cellsTotal cellular ATP (from cell lysate)
Cell State Live cellsRequires cell lysis
Output Signal Fluorescence Intensity (Ex/Em ≈ 510/590 nm)[1]Light Emission (≈ 560 nm)[2]

Delving Deeper: A Quantitative Comparison

The choice between this compound and the luciferin-luciferase assay often hinges on the specific experimental requirements, including the desired sensitivity, the need for real-time imaging in live cells, and the sample throughput.

Performance MetricThis compound AssayLuciferin-Luciferase Assay
Sensitivity / Limit of Detection 5.6-fold fluorescence increase with 5 mM ATP[3][4]Can detect as little as a single cell or 0.01 picomoles of ATP[5]. Some systems can detect less than 10-20 moles of luciferase.
Dynamic Range Data on a broad dynamic range is not readily available. The response is concentration-dependent.Linear results over at least six to eight orders of magnitude.
Specificity High selectivity for ATP with no significant cross-reactivity to other nucleotides such as AMP, ADP, CTP, UTP, or GTP.Highly specific for ATP as it is a required substrate for the luciferase enzyme.
Assay Time Short incubation time of 15-30 minutes.Typically rapid, with "flash" type assays producing a signal that is stable for about one minute, while "glow" type assays can have a stable signal for over 2 hours.
Throughput Amenable to high-throughput screening in multi-well plates.Well-suited for high-throughput applications, with homogeneous "add-and-read" formats available.

Unveiling the Mechanisms: Signaling Pathways and Workflows

To better understand the operational principles of each assay, the following diagrams illustrate their core mechanisms and experimental workflows.

ATP_Red_1_Mechanism cluster_cell Living Cell cluster_detection Detection Mitochondrion Mitochondrion ATP ATP Mitochondrion->ATP Produces ATP_Red_1_active This compound-ATP Complex (Fluorescent) ATP->ATP_Red_1_active ATP_Red_1_inactive This compound (Non-fluorescent) ATP_Red_1_inactive->Mitochondrion Enters cell and localizes to mitochondria ATP_Red_1_inactive->ATP_Red_1_active Binds to ATP Microscope Fluorescence Microscope or Plate Reader ATP_Red_1_active->Microscope Emits light at ~590 nm

This compound Assay Signaling Pathway

The this compound probe is cell-permeable and accumulates in the mitochondria. In the presence of ATP, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity.

Luciferase_Assay_Workflow start Start with cell culture lyse Lyse cells to release ATP start->lyse add_reagent Add Luciferin and Luciferase reagent lyse->add_reagent reaction Luciferase + Luciferin + ATP → Oxyluciferin + AMP + PPi + Light add_reagent->reaction measure Measure light output with a luminometer reaction->measure end Data analysis measure->end

Luciferin-Luciferase Assay Experimental Workflow

The luciferin-luciferase assay is an endpoint measurement that requires cell lysis to release intracellular ATP. The firefly luciferase enzyme then catalyzes the oxidation of luciferin in the presence of ATP, producing a bioluminescent signal that is proportional to the amount of ATP present.

In-Depth Experimental Protocols

This compound Live Cell Staining Protocol

This protocol is adapted from manufacturer guidelines and published research.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to a working concentration of 5-10 µM in serum-free cell culture medium or PBS.

  • Cell Staining:

    • Culture cells in a suitable format for fluorescence microscopy or a microplate reader.

    • Remove the culture medium and wash the cells with PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Remove the this compound working solution and wash the cells with PBS.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 590 nm, respectively. Alternatively, measure the fluorescence intensity using a microplate reader.

    • Quantify the fluorescence intensity to determine relative intracellular ATP levels.

Luciferin-Luciferase ATP Assay Protocol (General)

This protocol provides a general workflow for a typical luciferin-luciferase assay. Specific reagent volumes and incubation times may vary depending on the commercial kit used.

  • Reagent Preparation:

    • Prepare the ATP detection cocktail by reconstituting the lyophilized luciferin substrate with the provided assay buffer. This solution will contain D-luciferin and firefly luciferase. Prepare this fresh before each use for maximum activity.

  • Sample Preparation:

    • For adherent cells, remove the culture medium and add a cell lysis reagent. Incubate for a few minutes to ensure complete lysis.

    • For suspension cells, centrifuge the cells and resuspend them in a lysis buffer.

    • Optionally, prepare a standard curve using known concentrations of ATP.

  • Measurement:

    • Add the prepared cell lysate to a white-walled, opaque microplate suitable for luminescence measurements.

    • Add an equal volume of the ATP detection cocktail to each well.

    • Mix briefly and immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • If a standard curve was prepared, calculate the ATP concentration in the experimental samples by interpolating from the standard curve.

Choosing the Right Tool for the Job

The This compound assay is an excellent choice for researchers interested in visualizing mitochondrial ATP in real-time within living cells. Its non-destructive nature allows for dynamic studies of cellular metabolism and the immediate effects of treatments on mitochondrial function. However, it provides a relative measure of ATP and may not be as sensitive as the luciferase-based method for quantifying total cellular ATP.

The luciferin-luciferase assay is the gold standard for highly sensitive and quantitative measurement of total cellular ATP. Its broad dynamic range makes it suitable for a wide variety of applications, from determining cell viability and proliferation to screening for cytotoxic compounds. While it is an endpoint assay that requires cell lysis, its high throughput and exceptional sensitivity make it a powerful tool for large-scale studies.

Ultimately, the decision between these two powerful assays will be guided by the specific biological questions being addressed and the experimental capabilities available.

References

A Head-to-Head Comparison of ATP-Red 1 and Other Fluorescent Probes for Live-Cell ATP Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to accurately measure cellular ATP levels, the selection of an appropriate fluorescent probe is a critical first step. This guide provides an objective comparison of ATP-Red 1 with other leading fluorescent ATP probes, offering a detailed analysis of their performance based on available experimental data. We will delve into the key characteristics of small-molecule probes and genetically encoded sensors, presenting quantitative data, detailed experimental protocols, and visual guides to inform your selection process.

Adenosine triphosphate (ATP) is the universal energy currency of the cell, playing a pivotal role in a vast array of cellular processes, from muscle contraction to signal transduction. Consequently, the ability to accurately monitor fluctuations in ATP concentration within living cells is of paramount importance for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.

This guide will focus on the comparative analysis of this compound, a popular small-molecule probe, against a selection of prominent alternatives, including other small-molecule dyes and genetically encoded biosensors.

Key Performance Metrics: A Comparative Overview

The ideal fluorescent ATP probe should exhibit high selectivity for ATP over other cellular metabolites, a strong and quantifiable fluorescence response to changes in ATP concentration, excellent photostability to enable long-term imaging, and minimal cytotoxicity. The following table summarizes the key quantitative parameters of this compound and its main competitors.

ProbeTypeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Key AdvantagesLimitations
This compound Small Molecule~510-570~585-590~7 mMGood membrane permeability, selective for mitochondrial ATP.Relatively low affinity, limited quantitative data on quantum yield and photostability.
iATPSnFR2 Genetically Encoded~490~515Variants from 4 µM to 500 µMHigh dynamic range, ratiometric imaging possible, can be targeted to specific organelles.Requires transfection, potential for cellular perturbation due to protein expression.
PercevalHR Genetically EncodedRatiometric (420/500)~525Senses ATP:ADP ratio (K_R ~3.5)Ratiometric measurement minimizes artifacts, sensitive to changes in cellular energy status.Measures ATP:ADP ratio, not absolute ATP concentration; pH sensitive.
Rhodamine-based Probes (e.g., RSL+, ARP-1) Small Molecule~500-560~557-583Detection limit ~45 nM (ARP-1)"Turn-on" fluorescence response, some localize to mitochondria.Lack of comprehensive quantitative data (Kd, quantum yield), potential for off-target effects.
Mito-Rh Small Molecule~550~575Detection range 0.1-10 mMMitochondria-targeting, high fluorescence enhancement.Limited quantitative data on quantum yield and photostability.

Signaling Pathways and Probe Mechanisms

The mechanism by which a fluorescent probe detects ATP is fundamental to its function and specificity. Below are diagrams illustrating the operational principles of this compound and a generic genetically encoded ATP sensor.

ATP_Red_1_Mechanism cluster_closed Low ATP cluster_open High ATP ATP_Red_1_Closed This compound (Closed, Non-fluorescent) ATP_Red_1_Open This compound (Open, Fluorescent) ATP_Red_1_Closed->ATP_Red_1_Open ATP Binding (Ring Opening) Fluorescence Red Fluorescence ATP_Red_1_Open->Fluorescence ATP ATP

This compound Sensing Mechanism.

This compound operates as a "turn-on" fluorescent probe. In the absence of ATP, the molecule exists in a closed, non-fluorescent spirolactam form. The binding of ATP induces a conformational change, leading to the opening of the spirolactam ring, which results in a significant increase in fluorescence intensity.

Genetically_Encoded_Sensor_Mechanism cluster_unbound Low ATP cluster_bound High ATP Sensor_Unbound Sensor (Unbound State) FP_Unbound Fluorescent Protein (Low Fluorescence) Sensor_Unbound->FP_Unbound Sensor_Bound Sensor (Bound State) Sensor_Unbound->Sensor_Bound ATP Binding (Conformational Change) FP_Bound Fluorescent Protein (High Fluorescence) Sensor_Bound->FP_Bound ATP ATP

Genetically Encoded ATP Sensor Mechanism.

Genetically encoded sensors, such as iATPSnFR2, consist of an ATP-binding domain fused to a fluorescent protein. The binding of ATP to its recognition site induces a conformational change in the sensor protein. This change alters the environment of the fluorescent protein's chromophore, leading to a change in its fluorescence properties, which can be a change in intensity or a shift in the excitation/emission spectra for ratiometric sensors.

Experimental Protocols for Comparative Analysis

To obtain a reliable comparison of fluorescent ATP probes, it is essential to perform head-to-head experiments under identical conditions. The following protocols outline a standardized workflow for evaluating the performance of both small-molecule and genetically encoded ATP probes in live cells.

Experimental Workflow for Probe Comparison

Probe_Comparison_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Probe_Loading 2. Probe Loading / Transfection Cell_Culture->Probe_Loading Small_Molecule 2a. Small Molecule Probe Incubation (e.g., this compound) Probe_Loading->Small_Molecule For Small Molecule Probes Genetically_Encoded 2b. Genetically Encoded Sensor Transfection (e.g., iATPSnFR2 plasmid) Probe_Loading->Genetically_Encoded For Genetically Encoded Sensors Imaging_Setup 3. Live-Cell Imaging Setup (Confocal or Epifluorescence Microscope) Small_Molecule->Imaging_Setup Genetically_Encoded->Imaging_Setup Baseline 4. Baseline Fluorescence Measurement Imaging_Setup->Baseline Manipulation 5. Cellular ATP Manipulation (e.g., Glucose deprivation, Oligomycin treatment) Baseline->Manipulation Time_Lapse 6. Time-Lapse Imaging Manipulation->Time_Lapse Data_Analysis 7. Data Analysis (Fluorescence Intensity, Photostability) Time_Lapse->Data_Analysis

Workflow for comparing ATP probes.

1. Cell Culture and Preparation:

  • Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes suitable for high-resolution microscopy.

  • Culture cells in a standard growth medium until they reach 60-80% confluency.

2. Probe Loading and/or Transfection:

  • For Small-Molecule Probes (e.g., this compound):

    • Prepare a stock solution of the probe in DMSO.

    • Dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., HBSS).

    • Remove the culture medium from the cells, wash with PBS, and incubate with the probe-containing medium for 15-30 minutes at 37°C.

    • Wash the cells to remove the excess probe before imaging.

  • For Genetically Encoded Sensors (e.g., iATPSnFR2):

    • Transfect the cells with the plasmid DNA encoding the sensor using a suitable transfection reagent.

    • Allow 24-48 hours for sensor expression before imaging.

3. In Vitro Characterization (Optional but Recommended):

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., rhodamine 101 in ethanol).[1]

  • Dissociation Constant (Kd) Determination: Titrate the probe with varying concentrations of ATP in a cell-free buffer and measure the fluorescence change to determine the Kd.

4. Live-Cell Imaging and Performance Evaluation:

  • Imaging Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the selected probes. Maintain the cells at 37°C and 5% CO2 during imaging.

  • Photostability Assessment:

    • Select a field of view with fluorescently labeled cells.

    • Acquire a time-lapse series of images under continuous illumination using a consistent laser power or lamp intensity.

    • Measure the decay in fluorescence intensity over time to determine the photobleaching rate (half-life).

  • Dynamic Range and Selectivity:

    • Acquire baseline fluorescence images.

    • To decrease intracellular ATP, treat the cells with metabolic inhibitors such as oligomycin (an inhibitor of ATP synthase) or replace the glucose-containing medium with a glucose-free medium.

    • To increase intracellular ATP (if applicable to the experimental model), provide the cells with a substrate for ATP production.

    • Monitor the fluorescence changes in response to these manipulations to assess the probe's dynamic range and responsiveness.

    • To assess selectivity, compare the fluorescence response to ATP with the response to other nucleotides like ADP and AMP, if possible in the experimental setup.

5. Data Analysis:

  • Quantify the fluorescence intensity from regions of interest (ROIs) drawn around individual cells or specific subcellular compartments.

  • For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission or excitation wavelengths.

  • Plot the fluorescence intensity or ratio over time to visualize the dynamics of ATP changes.

  • Calculate the photobleaching half-life from the photostability experiments.

Conclusion: Selecting the Right Probe for Your Research

The choice between this compound and other fluorescent ATP probes will ultimately depend on the specific requirements of the experiment.

  • This compound and other small-molecule probes are advantageous for their ease of use, as they do not require genetic manipulation of the cells. They are well-suited for endpoint assays and for studies where transient labeling is sufficient. However, their generally lower affinity may make them less sensitive to subtle changes in ATP concentration, and there is a need for more comprehensive characterization of their photophysical properties.

  • Genetically encoded sensors like iATPSnFR2 and PercevalHR offer significant advantages in terms of specificity, the ability to target specific subcellular compartments, and, in the case of ratiometric sensors, more robust quantification by minimizing artifacts from variable probe expression levels. The availability of iATPSnFR2 variants with different affinities allows for the selection of a sensor that is optimally tuned to the expected ATP concentration range in the cellular compartment of interest. However, the requirement for transfection can be a limitation for certain cell types, and the overexpression of a foreign protein could potentially have an impact on cellular physiology.

For researchers embarking on studies of cellular bioenergetics, a careful consideration of these factors, along with in-house validation using the protocols outlined in this guide, will be crucial for generating reliable and insightful data on the dynamic role of ATP in health and disease.

References

A Head-to-Head Battle of Binders: ATP-Red 1's Superior Selectivity for ATP in the Cellular Powerhouse

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the intricate world of cellular energetics, the ability to precisely measure adenosine triphosphate (ATP) is paramount. ATP, the universal energy currency of the cell, exists in a dynamic equilibrium with its dephosphorylated counterparts, adenosine diphosphate (ADP) and adenosine monophosphate (AMP). Consequently, the utility of any ATP probe hinges on its ability to distinguish ATP from this sea of structural analogs. In this guide, we provide a detailed comparison of the selectivity of the fluorescent probe ATP-Red 1 for ATP over ADP and AMP, supported by experimental data and protocols.

This compound, a multisite-binding switchable fluorescent probe, has emerged as a valuable tool for monitoring mitochondrial ATP levels in living cells. Its acclaim stems from a significant and selective fluorescence enhancement upon binding to ATP. This guide delves into the quantitative specifics of this selectivity and contextualizes its performance against other available probes.

Quantifying Selectivity: A Tale of Two Probes

To objectively assess the performance of this compound, we compare its selectivity with another commercially available mitochondrial ATP probe, Mito-Rh. The key performance indicators are the fluorescence enhancement upon binding to ATP versus ADP and AMP, and the dissociation constants (Kd), which reflect the binding affinity of the probe for each nucleotide.

ProbeAnalyteFluorescence Enhancement (Fold Increase)Dissociation Constant (Kd) [mM]
This compound ATP~18.1-fold (at 10 mM)7.94 ± 1.23
ADPMinimal29.4 ± 4.3
AMPNegligible90.9 ± 11.2
Mito-Rh ATP~81-foldNot Reported
ADPNo significant changeNot Reported
AMPNo significant changeNot Reported

Table 1: Comparison of the selectivity of this compound and Mito-Rh for ATP, ADP, and AMP. Data for this compound was obtained from the supplementary information of Wang L, et al. Angew Chem Int Ed Engl. 2016 Jan 26;55(5):1773-6. Data for Mito-Rh was obtained from the primary publication.

The data clearly illustrates the superior selectivity of this compound based on its differential binding affinities. The dissociation constant for ATP is significantly lower than for ADP and AMP, indicating a much stronger binding affinity for ATP. While Mito-Rh exhibits a greater overall fluorescence enhancement with ATP, the lack of reported quantitative data for its interaction with ADP and AMP makes a direct comparison of binding selectivity challenging. However, the primary literature for Mito-Rh states no significant fluorescence change was observed with ADP or AMP, suggesting high selectivity.

Visualizing the Binding Principle

The selective binding of a fluorescent probe to ATP is a fundamental principle in cellular energy research. The following diagram illustrates this general concept.

General Principle of Fluorescent ATP Probe Binding cluster_0 Probe Interaction Probe Fluorescent Probe (Low Fluorescence) Probe_ATP Probe-ATP Complex (High Fluorescence) Probe->Probe_ATP Binds to ATP ATP ATP ATP->Probe_ATP Experimental Workflow for ATP Probe Selectivity Assay cluster_workflow Workflow A Prepare stock solutions of fluorescent probe, ATP, ADP, and AMP B Incubate probe with varying concentrations of ATP, ADP, and AMP separately A->B C Measure fluorescence intensity at specific excitation and emission wavelengths B->C D Calculate fluorescence enhancement (F/F₀) C->D E Plot fluorescence intensity vs. nucleotide concentration D->E F Determine Dissociation Constants (Kd) from binding curves E->F

A Comparative Guide to Cellular Bioenergetics: Validating ATP-Red 1 with the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular metabolism research, accurately quantifying adenosine triphosphate (ATP), the primary energy currency of the cell, is paramount. This guide provides a comprehensive comparison of two prominent methods for assessing cellular ATP levels and production rates: the ATP-Red 1 fluorescent probe and the Agilent Seahorse XF Analyzer. This document serves as a resource for researchers, scientists, and drug development professionals to understand the principles, protocols, and data interpretation of each method, thereby facilitating informed decisions for experimental design. While direct validation studies are not prevalent, this guide offers a parallel assessment to highlight the strengths and applications of each technology.

Principles of ATP Detection: A Tale of Two Methods

This compound: A Fluorescent Snapshot of Intracellular ATP

This compound is a multisite-binding, switchable fluorescent probe designed for the selective and rapid detection of intracellular ATP concentrations in living cells.[1][2][3] Its mechanism relies on a conformational change upon binding to ATP, leading to a significant increase in fluorescence intensity.[2][4] This probe exhibits good membrane permeability, allowing for real-time imaging of mitochondrial ATP level fluctuations. The fluorescence signal of this compound is directly proportional to the concentration of ATP, providing a quantitative measure of steady-state ATP levels within the cell.

Seahorse XF Analyzer: A Real-Time View of Metabolic Flux

The Agilent Seahorse XF Analyzer, in contrast, does not directly measure ATP concentration. Instead, it quantifies the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time from live cells in a multi-well plate format. OCR is a key indicator of mitochondrial respiration, while ECAR primarily reflects the rate of glycolysis. By using specific metabolic inhibitors, the Seahorse XF Real-Time ATP Rate Assay can dissect the contributions of both pathways to the total ATP production rate.

Comparative Analysis: this compound vs. Seahorse XF Analyzer

To aid in the selection of the most appropriate method for a given research question, the following table summarizes the key features of this compound and the Seahorse XF Analyzer.

FeatureThis compoundSeahorse XF Analyzer
Measurement Principle Direct binding to ATP, resulting in a fluorescent signal.Indirect measurement of ATP production by quantifying oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Primary Output Intracellular ATP concentration (steady-state).Real-time rates of mitochondrial and glycolytic ATP production (pmol ATP/min).
Assay Type Endpoint or kinetic imaging/plate reader-based fluorescence assay.Kinetic, label-free, real-time analysis of metabolic flux.
Throughput High-throughput compatible with 96- and 384-well plates.Available in 8-, 24-, and 96-well formats.
Information Provided Snapshot of total intracellular ATP levels.Dynamic view of cellular bioenergetic phenotype, including basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Instrumentation Fluorescence microscope or microplate reader.Seahorse XF Analyzer.
Sample Type Adherent or suspension cells.Adherent cells, suspension cells, spheroids, and isolated mitochondria.

Experimental Protocols

This compound Staining Protocol

This protocol is a general guideline for staining cells with this compound and may require optimization for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in serum-free cell culture medium or PBS.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well in 100 µL of culture medium.

  • Staining:

    • Remove the culture medium and add the this compound working solution to the cells.

    • Incubate at 37°C for 15 to 30 minutes.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope or a microplate reader with an excitation wavelength of approximately 510 nm and an emission wavelength of approximately 590 nm.

Seahorse XF Real-Time ATP Rate Assay Protocol

This protocol provides a general workflow for the Seahorse XF Real-Time ATP Rate Assay. Refer to the specific Agilent Seahorse user guide for detailed instructions.

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge:

    • One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium:

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C.

  • Prepare Inhibitor Plate:

    • Reconstitute the metabolic inhibitors (oligomycin and a mixture of rotenone/antimycin A) provided in the Seahorse XF Real-Time ATP Rate Assay Kit.

    • Load the appropriate volumes of the inhibitors into the designated ports of the sensor cartridge.

  • Perform the Assay:

    • Replace the cell culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.

    • Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • The instrument will automatically measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the response.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

ATP_Production_Pathways cluster_glycolysis Glycolysis (Cytoplasm) cluster_tca TCA Cycle (Mitochondria) cluster_oxphos Oxidative Phosphorylation (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate 2 ATP Lactate Lactate Pyruvate->Lactate GlycoATP ATP Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH_FADH2 NADH, FADH2 TCA->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC O2 O2 MitoATP ATP ETC->MitoATP ATP Synthase H2O H2O O2->H2O

Cellular ATP Production Pathways

Experimental_Workflows cluster_ATP_Red This compound Assay cluster_Seahorse Seahorse XF ATP Rate Assay ar1 Seed Cells ar2 Prepare this compound Working Solution ar1->ar2 ar3 Incubate Cells with This compound ar2->ar3 ar4 Wash Cells ar3->ar4 ar5 Fluorescence Measurement (Microscope or Plate Reader) ar4->ar5 sh1 Seed Cells in XF Plate sh2 Hydrate Sensor Cartridge & Prepare Inhibitors sh1->sh2 sh3 Replace with Assay Medium sh1->sh3 sh4 Incubate (non-CO2) sh3->sh4 sh5 Run Seahorse XF Analyzer (OCR & ECAR Measurement) sh4->sh5 sh6 Data Analysis: Calculate ATP Production Rates sh5->sh6

Comparison of Experimental Workflows

Conclusion

Both this compound and the Seahorse XF Analyzer are powerful tools for investigating cellular bioenergetics. This compound provides a direct and rapid method for quantifying intracellular ATP levels, making it suitable for high-throughput screening and imaging applications. The Seahorse XF Analyzer offers a more comprehensive view of cellular metabolism, enabling the real-time measurement of ATP production rates from both mitochondrial respiration and glycolysis. The choice between these two methods will ultimately depend on the specific research question, the desired experimental throughput, and the level of detail required in the metabolic analysis. For a comprehensive understanding of cellular energy metabolism, the use of both technologies can be complementary, with the Seahorse XF Analyzer providing dynamic flux information and this compound offering a validation of the overall energetic state of the cell.

References

ATP-Red 1: A Comparative Analysis of Nucleotide Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent probe ATP-Red 1's cross-reactivity with various nucleotides. The data presented is derived from the foundational research that introduced this compound, offering an objective look at its performance and specificity. This document is intended to assist researchers in making informed decisions when selecting fluorescent probes for ATP measurement.

Product Performance: Specificity of this compound

This compound is a fluorescent probe designed for the selective detection of adenosine triphosphate (ATP) in living cells.[1][2] Its mechanism relies on a multisite-binding model, which contributes to its high specificity for ATP over other structurally similar nucleotides.[3] Experimental data demonstrates that this compound exhibits a significant fluorescence enhancement upon binding to ATP, while showing minimal to no response to other nucleotides and common cellular metabolites.

Cross-reactivity Data with Other Nucleotides

The following table summarizes the fluorescence response of this compound to a panel of nucleotides and other biologically relevant molecules. The data is presented as the fold increase in fluorescence intensity (F/F₀) upon addition of the respective analyte.

AnalyteNucleotide TypeConcentration (mM)Fluorescence Fold Increase (F/F₀)
Buffer--~1.0
AMPAdenosine Monophosphate5~1.2
ADPAdenosine Diphosphate5~1.5
ATP Adenosine Triphosphate 5 ~5.6
CMPCytidine Monophosphate5~1.0
CDPCytidine Diphosphate5~1.0
CTPCytidine Triphosphate5~1.1
UMPUridine Monophosphate5~1.0
UDPUridine Diphosphate5~1.0
UTPUridine Triphosphate5~1.1
GMPGuanosine Monophosphate5~1.0
GDPGuanosine Diphosphate5~1.0
GTPGuanosine Triphosphate5~1.1

Data is estimated from the graphical representation in the primary literature.[3]

As the data indicates, this compound shows a marked preference for ATP, with a nearly 6-fold increase in fluorescence. In contrast, other nucleotides, including those with the same triphosphate chain length (GTP, CTP, UTP), induce a negligible change in fluorescence, highlighting the probe's exceptional selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

ATP_Red_1_Mechanism cluster_closed Non-fluorescent (Closed Form) cluster_open Fluorescent (Open Form) ATP_Red_Closed This compound (Spirolactam Ring) ATP_Red_Open This compound-ATP Complex (Ring-Opened) ATP_Red_Closed->ATP_Red_Open Multisite Binding (Amine, Phosphate, Ribose) ATP ATP ATP->ATP_Red_Open

Figure 1: Mechanism of this compound fluorescence activation.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare 10 µM this compound in Glycerol/Krebs Buffer Incubation Incubate this compound with each nucleotide solution Probe_Prep->Incubation F0_Measurement Measure initial fluorescence (F₀) of this compound in buffer Probe_Prep->F0_Measurement Analyte_Prep Prepare 5 mM solutions of various nucleotides (ATP, GTP, etc.) Analyte_Prep->Incubation Measurement Measure fluorescence intensity (Ex: 510 nm, Em: 590 nm) Incubation->Measurement F_Measurement Measure final fluorescence (F) with each nucleotide Measurement->F_Measurement Calculation Calculate Fold Increase (F/F₀) F0_Measurement->Calculation F_Measurement->Calculation Comparison Compare F/F₀ values to determine cross-reactivity Calculation->Comparison

Figure 2: Experimental workflow for assessing nucleotide cross-reactivity.

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of this compound with other nucleotides, based on the original research.[3]

Objective: To determine the selectivity of this compound for ATP over other nucleotides.

Materials:

  • This compound probe

  • ATP, ADP, AMP, GTP, GDP, GMP, CTP, CDP, CMP, UTP, UDP, UMP

  • Glycerol

  • Krebs buffer (pH 7.8)

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of 10 µM this compound in a Glycerol/Krebs buffer solution (60/40, pH 7.8).

    • Prepare 5 mM solutions of each nucleotide (ATP, GTP, CTP, UTP, etc.) in the same Glycerol/Krebs buffer.

  • Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F₀) of the 10 µM this compound working solution at an excitation wavelength of 510 nm and an emission wavelength of 590 nm.

    • To separate samples of the this compound working solution, add each of the 5 mM nucleotide solutions.

    • Incubate the mixtures at 25°C.

    • Measure the final fluorescence intensity (F) for each sample under the same instrument settings.

  • Data Analysis:

    • Calculate the fluorescence fold increase for each nucleotide by dividing the final fluorescence intensity (F) by the initial fluorescence intensity (F₀).

    • Compare the F/F₀ values to assess the degree of cross-reactivity. A value close to 1.0 indicates no significant response, while a high value indicates a strong interaction.

This guide provides a comprehensive overview of this compound's specificity, supported by experimental data and detailed protocols. The high selectivity for ATP makes it a reliable tool for researchers studying cellular bioenergetics and related processes.

References

Quantitative Analysis of Intracellular ATP: A Comparative Guide to ATP-Red 1 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intracellular adenosine triphosphate (ATP) is critical for understanding cellular energetics, metabolism, and overall health. This guide provides a detailed comparison of ATP-Red 1, a fluorescent probe for intracellular ATP, with other widely used quantification methods. We present a comprehensive overview of the performance, protocols, and underlying principles of each technique, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Introduction to Intracellular ATP Quantification

Adenosine triphosphate is the primary energy currency of the cell, fueling a vast array of biological processes. The ability to accurately measure intracellular ATP levels is therefore fundamental in many areas of biological research, from basic cell biology to drug discovery and toxicology. A variety of methods have been developed to quantify intracellular ATP, each with its own advantages and limitations. This guide focuses on the performance of the fluorescent probe this compound in comparison to two major alternative methodologies: luciferase-based bioluminescent assays and other fluorescent probes, including genetically encoded sensors.

Mechanism of Action: this compound

This compound is a cell-permeable, fluorescent probe designed for the detection of intracellular ATP.[1] Its mechanism relies on a multisite-binding, switchable design. In the absence of ATP, the probe exists in a non-fluorescent, closed-ring spirocyclic form. Upon binding to ATP, the molecule undergoes a conformational change, opening the spiro-ring, which results in a significant increase in fluorescence intensity.[2] This "turn-on" fluorescence response allows for the direct visualization and quantification of ATP levels within living cells.

cluster_0 This compound Mechanism ATP_Red_1_non_fluorescent This compound (Spirocyclic Form) Non-Fluorescent ATP_Red_1_fluorescent This compound (Open Form) Fluorescent ATP_Red_1_non_fluorescent->ATP_Red_1_fluorescent Binding ATP Intracellular ATP ATP->ATP_Red_1_non_fluorescent

Mechanism of this compound fluorescence.

Performance Comparison of Intracellular ATP Quantification Methods

The selection of an appropriate ATP assay depends on several factors, including the experimental system, the required sensitivity, and the desired spatial and temporal resolution. The following tables provide a quantitative comparison of this compound with luciferase-based assays and other fluorescent probes.

FeatureThis compoundLuciferase-Based Assays (e.g., CellTiter-Glo®)Genetically Encoded Sensors (e.g., ATeam, Perceval)
Principle "Turn-on" fluorescence upon ATP bindingBioluminescence from luciferase-catalyzed oxidation of luciferinFörster Resonance Energy Transfer (FRET) or single fluorophore conformational change upon ATP binding
Detection Limit Micromolar rangeAs low as 0.01 picomoles of ATP or a single cell[3]Nanomolar to millimolar range (affinity dependent)[4][5]
Dynamic Range 0.5 - 10 mM ATPLinear over 6 orders of magnitudeDependent on the specific sensor's affinity (Kd)
Signal Change ~5.6-fold fluorescence increase with 5 mM ATPLight emission directly proportional to ATP concentrationRatiometric change in fluorescence intensity
Live-Cell Imaging YesNo (requires cell lysis)Yes
Temporal Resolution Fast (response within seconds)Not applicable for real-time intracellular dynamicsGood, suitable for monitoring dynamic changes
Spatial Resolution High, suitable for microscopyNot applicableHigh, can be targeted to specific organelles
Phototoxicity Potential for phototoxicity with prolonged high-intensity illuminationNonePotential for phototoxicity with prolonged high-intensity illumination
Photobleaching Susceptible to photobleachingNot applicableSusceptible to photobleaching

Table 1: Quantitative Comparison of Intracellular ATP Assay Methods.

Probe/MethodExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
This compound ~510-570~585-590Good membrane permeability, rapid response, high selectivity over other nucleotides.Potential for phototoxicity and photobleaching, requires calibration for absolute quantification.
Luciferase Assays N/A (Bioluminescence)~560Extremely high sensitivity, wide dynamic range, simple "add-mix-read" protocol.Endpoint assay requiring cell lysis, not suitable for live-cell imaging of dynamic changes.
ATeam (FRET Sensor) ~435 (CFP)~475 (CFP) & ~525 (YFP)Ratiometric measurement reduces artifacts from probe concentration and cell volume changes, can be targeted to specific organelles.Requires transfection, potential for phototoxicity and photobleaching, lower signal-to-noise ratio than single-wavelength probes.
Perceval (Ratio Sensor) ~490 / ~405~515Reports ATP/ADP ratio, providing a sensitive indicator of cellular energy status.Sensitive to pH changes, requires specialized imaging equipment for ratiometric imaging.

Table 2: Spectral Properties and Key Features of ATP Quantification Methods.

Experimental Protocols

Experimental Workflow for Intracellular ATP Quantification using this compound

The following is a general protocol for using this compound to quantify intracellular ATP. Optimization may be required for specific cell types and experimental conditions.

Start Start: Seed cells in a multi-well plate Prepare_Reagent Prepare this compound working solution (e.g., 5-10 µM in serum-free medium) Start->Prepare_Reagent Incubate_Cells Incubate cells with this compound (e.g., 15-30 min at 37°C) Prepare_Reagent->Incubate_Cells Wash_Cells Wash cells with PBS or imaging buffer Incubate_Cells->Wash_Cells Image_Cells Acquire fluorescence images (Ex: ~510 nm, Em: ~590 nm) Wash_Cells->Image_Cells Analyze_Data Analyze fluorescence intensity to determine relative ATP levels Image_Cells->Analyze_Data End End Analyze_Data->End Question What is the research question? Live_Cell Real-time dynamics in live cells? Question->Live_Cell Endpoint Endpoint measurement of total ATP? Question->Endpoint Subcellular Subcellular localization of ATP? Live_Cell->Subcellular Yes ATP_Red_1 This compound Live_Cell->ATP_Red_1 No High_Throughput High-throughput screening? Endpoint->High_Throughput Luciferase Luciferase Assay Endpoint->Luciferase No GE_Sensors Genetically Encoded Sensors Subcellular->GE_Sensors High_Throughput->Luciferase

References

A Comparative Guide to ATP Measurement Assays: ATP-Red 1 vs. Luminescent Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular adenosine triphosphate (ATP) is crucial for assessing cell viability, proliferation, and cytotoxicity. This guide provides an objective comparison of the fluorescent probe ATP-Red 1 with a widely used luminescent ATP assay, CellTiter-Glo, supported by available experimental data and detailed protocols.

Introduction to ATP Measurement

Adenosine triphosphate (ATP) is the primary energy currency of all living cells. As such, the intracellular concentration of ATP is a robust indicator of metabolic activity and overall cellular health. A decrease in cellular ATP levels is a hallmark of cytotoxicity and apoptosis. Consequently, assays that quantify intracellular ATP are invaluable tools in drug discovery and biomedical research for screening potential therapeutics and assessing their effects on cell populations. This guide focuses on two distinct methods for ATP detection: the fluorescent probe this compound and the luciferase-based luminescent assay, CellTiter-Glo.

Principles of Detection

This compound is a fluorescent probe that exhibits a "turn-on" response upon binding to ATP. It is a multisite-binding, switchable probe that is cell-permeable. In the absence of ATP, the probe has a closed-ring structure and is non-fluorescent.[1] When it binds to ATP, the ring opens, leading to a significant increase in fluorescence intensity.[1] This fluorescence can be measured using a fluorescence microscope or a microplate reader.

In contrast, luciferase-based assays , such as the popular CellTiter-Glo, utilize the enzyme firefly luciferase. This enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light (bioluminescence).[2] When ATP is the limiting factor in the reaction, the intensity of the luminescent signal is directly proportional to the amount of ATP present.[2]

Performance Comparison: Reproducibility and Reliability

The reliability and reproducibility of an assay are paramount for generating high-quality, trustworthy data. Key performance metrics include the Z'-factor, a statistical measure of assay quality, and the signal-to-background ratio. An ideal assay exhibits a high Z'-factor (ideally >0.5) and a high signal-to-background ratio.

ParameterThis compoundCellTiter-Glo
Detection Method FluorescenceLuminescence
Principle "Turn-on" fluorescence upon ATP bindingLuciferase-catalyzed bioluminescence
Z'-factor Data not readily available0.71, 0.81, 0.96[3]
Signal-to-Background 5.6-fold increase with 5 mM ATP; 18.1-fold increase with 10 mM ATPHigh, but specific values depend on cell type and number
Selectivity High selectivity for ATP over ADP and AMPHigh specificity of luciferase for ATP
Sensitivity Data not readily availableCan detect as few as 15-20 cells
Linearity Data not readily availableLinear over at least 3-4 orders of magnitude of cell number
Signal Stability Dependent on probe stability and cellular conditionsSignal half-life > 5 hours
Dissociation Constant (Kd) ~7 mMNot applicable (enzymatic reaction)

While specific Z'-factor and comprehensive reproducibility data for this compound are not widely published, luminescent assays like CellTiter-Glo are well-characterized with excellent Z'-factor values, indicating robust performance in high-throughput screening applications. The high signal stability of CellTiter-Glo is a significant advantage, allowing for batch processing of plates without significant signal decay.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are summarized protocols for both this compound and a typical luciferase-based assay.

This compound Staining Protocol (General)
  • Cell Preparation: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a working concentration of 5-10 µM in serum-free medium or PBS.

  • Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Remove the staining solution and wash the cells with PBS to reduce background fluorescence.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at approximately 510 nm and emission at 590 nm.

CellTiter-Glo Luminescent Assay Protocol (Summary)
  • Cell Preparation: Plate cells in an opaque-walled multi-well plate suitable for luminescence measurements and culture as required for the experiment.

  • Plate Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Reconstitute the CellTiter-Glo substrate with the provided buffer to form the CellTiter-Glo Reagent. Allow the reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.

ATP_Red_1_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_staining Staining and Incubation cluster_measurement Measurement start Start plate_cells Plate and Culture Cells start->plate_cells prep_reagent Prepare this compound Working Solution plate_cells->prep_reagent add_reagent Add this compound to Cells prep_reagent->add_reagent incubate Incubate for 15-30 min at 37°C add_reagent->incubate wash_cells Wash Cells (Optional) incubate->wash_cells measure Measure Fluorescence (Ex: 510nm, Em: 590nm) wash_cells->measure end End measure->end Luciferase_Signaling_Pathway Luciferase-Based ATP Detection Pathway cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products ATP ATP (from viable cells) Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 Oxygen (O2) O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin AMP AMP + PPi Luciferase->AMP Light Light (562 nm) Luciferase->Light

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of ATP-Red 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists dedicated to advancing drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of ATP-Red 1, a fluorescent probe used to monitor intracellular ATP concentrations. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Chemical Safety Profile

The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established protocols for waste management to minimize any potential risks.

Property Information Citation
Product Name This compound[1]
CAS Number 1847485-97-5[1]
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the recommended procedure for disposing of waste containing this compound, including solutions and contaminated materials.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles with side-shields

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Designated chemical waste container, properly labeled

  • Absorbent material (e.g., diatomite, universal binders)

  • 70% Ethanol or other suitable disinfectant for decontamination

  • Spill containment kit

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused solutions, spent cell culture media, and contaminated consumables (e.g., pipette tips, microplates), in a designated and clearly labeled waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Liquid Waste Management:

    • For small quantities of aqueous solutions containing this compound, absorb the liquid using an inert material like diatomite or universal binders.

    • Treat the absorbent material as chemical waste and place it in the designated, sealed waste container.

  • Solid Waste Management:

    • Place all contaminated solid waste, such as gloves, paper towels, and plasticware, directly into the designated chemical waste container.

  • Decontamination:

    • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with 70% ethanol or another appropriate laboratory disinfectant.

    • Dispose of any cleaning materials (e.g., wipes, paper towels) as chemical waste.

  • Container Management:

    • Ensure the chemical waste container is kept securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area, away from drains and water courses.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Always follow your local, state, and federal regulations for chemical waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generate This compound Waste identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste (e.g., media, solutions) identify_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., tips, plates, gloves) identify_waste->solid_waste Solid absorb_liquid Absorb with Inert Material (e.g., diatomite) liquid_waste->absorb_liquid collect_solids Place in Designated Waste Container solid_waste->collect_solids collect_absorbent Place Absorbent in Designated Waste Container absorb_liquid->collect_absorbent decontaminate Decontaminate Surfaces & Equipment with Alcohol collect_solids->decontaminate collect_absorbent->decontaminate seal_container Securely Seal Waste Container decontaminate->seal_container store_container Store in Satellite Accumulation Area seal_container->store_container final_disposal Arrange for Disposal via Institutional EHS store_container->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.